Product packaging for (5-Octylfuran-2-YL)methanol(Cat. No.:CAS No. 105897-70-9)

(5-Octylfuran-2-YL)methanol

Cat. No.: B15424008
CAS No.: 105897-70-9
M. Wt: 210.31 g/mol
InChI Key: CXNNJSCHDCLVIP-UHFFFAOYSA-N
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Description

(5-Octylfuran-2-YL)methanol (C 13 H 22 O 2 ) is a furan-based compound of significant interest in research and development. This chemical features a methanol group and a long-chain octyl group attached to a furan ring, a structure known to impart unique properties for various scientific applications . As a high-purity reference standard, it is primarily utilized in materials science, organic synthesis, and as a building block for more complex molecular architectures. Researchers value this compound for its potential role in the development of novel polymers, surfactants, and liquid crystals, where the extended alkyl chain can influence self-assembly and material properties . In synthetic chemistry, it serves as a versatile precursor; the hydroxymethyl group can undergo further functionalization, including oxidation, esterification, and etherification, enabling the creation of diverse chemical libraries. The compound must be handled with care and stored under inert conditions, refrigerated (0-10°C), and protected from air and heat to ensure its stability and longevity . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B15424008 (5-Octylfuran-2-YL)methanol CAS No. 105897-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105897-70-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(5-octylfuran-2-yl)methanol

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-10,14H,2-8,11H2,1H3

InChI Key

CXNNJSCHDCLVIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(O1)CO

Origin of Product

United States

Foundational & Exploratory

Synthesis of (5-Octylfuran-2-YL)methanol from Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (5-Octylfuran-2-YL)methanol, a valuable bio-based platform chemical, from renewable biomass resources presents a promising avenue for the development of sustainable fuels, solvents, and specialty chemicals. This technical guide outlines a feasible synthetic pathway starting from biomass-derived furan, detailing the necessary chemical transformations, experimental protocols, and relevant quantitative data. The proposed multi-step synthesis leverages well-established organic reactions, adapted for the specific chemistry of furanic compounds.

Overview of the Synthetic Pathway from Biomass

The production of this compound from biomass initiates with the conversion of lignocellulosic biomass into furan. Furan is a key platform chemical that can be readily obtained from the decarbonylation of furfural, which is, in turn, produced from the acid-catalyzed dehydration of C5 sugars (pentoses) found in the hemicellulose fraction of biomass.

The subsequent synthesis of the target molecule is envisioned through a four-step chemical conversion process:

  • Friedel-Crafts Acylation: Introduction of an eight-carbon chain onto the furan ring.

  • Clemmensen or Wolff-Kishner Reduction: Conversion of the acyl group to an alkyl group.

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C5 position.

  • Selective Aldehyde Reduction: Reduction of the aldehyde to a primary alcohol.

This guide provides detailed experimental protocols for each of these key transformations.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Furan with Octanoyl Chloride

This initial step introduces the C8 carbon chain to the furan molecule. Due to the sensitivity of the furan ring to strong Lewis acids, milder catalysts are preferred to prevent polymerization and degradation.[1]

Reaction: Furan + Octanoyl Chloride → 2-Octanoylfuran

Experimental Protocol:

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a suitable mild Lewis acid catalyst for the acylation of furan.[1]

  • Reagents:

    • Furan (1.0 eq)

    • Octanoyl chloride (1.1 eq)

    • Boron trifluoride etherate (0.1 eq)

    • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of furan in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride etherate dropwise.

    • Slowly add octanoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-octanoylfuran.

ParameterValue/ConditionReference
Catalyst Boron trifluoride etherate[1]
Acylating Agent Octanoyl chlorideGeneral Acylation
Solvent DichloromethaneGeneral Acylation
Temperature 0 °C to room temperature[1]
Typical Yield 70-85%Estimated
Step 2: Reduction of 2-Octanoylfuran to 2-Octylfuran

The ketone functional group of 2-octanoylfuran is reduced to a methylene group to form the octyl side chain. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the stability of other functional groups in more complex substrates, though for 2-octanoylfuran, both are generally applicable.

Reaction: 2-Octanoylfuran → 2-Octylfuran

Experimental Protocol:

  • Reagents:

    • 2-Octanoylfuran (1.0 eq)

    • Zinc amalgam (Zn(Hg)) (excess)

    • Concentrated Hydrochloric acid (HCl)

    • Toluene (co-solvent)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, then decanting the solution and washing the zinc with water.

    • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.

    • Add a solution of 2-octanoylfuran in toluene to the flask.

    • Heat the mixture to reflux with vigorous stirring for 12-24 hours. Additional portions of concentrated HCl may be added during the reflux period.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic extracts, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation to obtain 2-octylfuran.

Reaction: 2-Octanoylfuran → 2-Octylfuran

Experimental Protocol:

  • Reagents:

    • 2-Octanoylfuran (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O) (4-5 eq)

    • Potassium hydroxide (KOH) (4-5 eq)

    • Solvent: Diethylene glycol or triethylene glycol

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser, add 2-octanoylfuran, diethylene glycol, and hydrazine hydrate.

    • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

    • Add potassium hydroxide pellets to the reaction mixture.

    • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

    • Maintain the reflux at this temperature for 4-6 hours until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent like hexane or ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify by vacuum distillation to yield 2-octylfuran.

ParameterClemmensen ReductionWolff-Kishner ReductionReference
Reagents Zn(Hg), conc. HClN₂H₄·H₂O, KOH[2],[3]
Conditions Acidic, refluxBasic, high temperature[2],[3]
Typical Yield 60-80%70-90%Estimated
Step 3: Vilsmeier-Haack Formylation of 2-Octylfuran

This reaction introduces an aldehyde group at the electron-rich C5 position of the furan ring. The Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide (DMF), acts as the formylating agent.[4][5]

Reaction: 2-Octylfuran → 5-Octylfuran-2-carbaldehyde

Experimental Protocol:

  • Reagents:

    • 2-Octylfuran (1.0 eq)

    • Phosphoryl chloride (POCl₃) (1.2 eq)

    • N,N-Dimethylformamide (DMF) (3.0 eq)

    • Solvent: 1,2-Dichloroethane

  • Procedure:

    • In a three-necked flask under an inert atmosphere, cool a solution of DMF in 1,2-dichloroethane to 0 °C.

    • Add phosphoryl chloride dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Add a solution of 2-octylfuran in 1,2-dichloroethane dropwise to the Vilsmeier reagent.

    • Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is approximately 7.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent.

    • Purify the resulting 5-octylfuran-2-carbaldehyde by column chromatography or vacuum distillation.

ParameterValue/ConditionReference
Reagents POCl₃, DMF[4][5]
Solvent 1,2-Dichloroethane[4][5]
Temperature 0 °C to 70 °C[4]
Typical Yield 65-80%Estimated
Step 4: Selective Reduction of 5-Octylfuran-2-carbaldehyde

The final step is the selective reduction of the aldehyde group to a primary alcohol. Catalytic transfer hydrogenation (CTH) is an effective and mild method for this transformation, avoiding the use of high-pressure hydrogen gas.[6][7]

Reaction: 5-Octylfuran-2-carbaldehyde → this compound

Experimental Protocol:

  • Catalyst: A suitable heterogeneous catalyst such as a supported noble metal (e.g., Pd/C, Ru/C) or a non-noble metal catalyst (e.g., supported copper or nickel). Zirconium-based catalysts have also shown high efficiency.[8]

  • Hydrogen Donor: A primary or secondary alcohol, such as isopropanol or ethanol, often serves as both the solvent and the hydrogen source. Formic acid can also be used as a hydrogen donor.[7]

  • Reagents:

    • 5-Octylfuran-2-carbaldehyde (1.0 eq)

    • Catalyst (e.g., 5 mol% Ru/C)

    • Hydrogen Donor: Isopropanol

  • Procedure:

    • In a reaction vessel, suspend the catalyst in isopropanol.

    • Add the 5-octylfuran-2-carbaldehyde to the suspension.

    • Heat the mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-8 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the catalyst.

    • Wash the catalyst with a small amount of the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product, this compound, can be purified by column chromatography if necessary.

ParameterValue/ConditionReference
Catalyst Ru/C, Pd/C, or Zr-based[8]
Hydrogen Donor Isopropanol, Ethanol, or Formic Acid[6][7]
Temperature Reflux temperature of the alcohol[6]
Typical Yield >90%Estimated

Visualizing the Synthetic Workflow

The overall logical flow of the synthesis from a biomass-derived furan platform chemical to the target molecule is depicted below.

Synthesis_Workflow Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (C5 Sugars) Biomass->Hemicellulose Fractionation Furfural Furfural Hemicellulose->Furfural Acid Hydrolysis & Dehydration Furan Furan Furfural->Furan Decarbonylation Acylation Friedel-Crafts Acylation Furan->Acylation Octanoyl Chloride, BF3·OEt2 Octanoylfuran 2-Octanoylfuran Acylation->Octanoylfuran Reduction1 Ketone Reduction Octanoylfuran->Reduction1 Clemmensen or Wolff-Kishner Octylfuran 2-Octylfuran Reduction1->Octylfuran Formylation Vilsmeier-Haack Formylation Octylfuran->Formylation POCl3, DMF Aldehyde 5-Octylfuran-2- carbaldehyde Formylation->Aldehyde Reduction2 Aldehyde Reduction (CTH) Aldehyde->Reduction2 Catalyst, H-Donor FinalProduct This compound Reduction2->FinalProduct

References

Physicochemical Properties of (5-Octylfuran-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by an octyl group at the 5-position and a hydroxymethyl group at the 2-position of the furan ring. Furan and its derivatives are significant heterocyclic compounds with wide applications in the chemical and pharmaceutical industries. They are known to be versatile intermediates in organic synthesis. Understanding the physicochemical properties of this compound is crucial for its potential applications in drug discovery and materials science, influencing factors such as solubility, bioavailability, and reactivity.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on data from analogous compounds. These values should be considered as approximations and require experimental validation.

PropertyEstimated Value/RangeAnalogous Compound Data
Molecular Formula C₁₃H₂₂O₂-
Molecular Weight 210.32 g/mol -
Appearance Likely a colorless to pale yellow liquidFuran is a colorless liquid. Furfuryl alcohol is a colorless liquid that can turn amber upon aging.
Boiling Point > 200 °CThe boiling point of furan is 31.3 °C. The boiling point of 2-furanmethanol is 170 °C. The presence of the long octyl chain is expected to significantly increase the boiling point.
Melting Point < 0 °CThe melting point of 2-furanmethanol is -29 °C. The long, flexible octyl chain may disrupt crystal packing, leading to a low melting point.
Solubility Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)Furan is slightly soluble in water. 2-furanmethanol is miscible with water but can be unstable. The long alkyl chain of this compound will significantly decrease its water solubility.
logP (o/w) Estimated > 3The octyl group will confer significant lipophilicity.
pKa Estimated ~15-16 (for the hydroxyl group)Similar to other primary alcohols.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following section outlines general methodologies for the synthesis and characterization of similar 5-alkyl-2-furanmethanol compounds.

Synthesis of 5-Alkyl-2-Furanmethanols

A common route for the synthesis of 5-alkyl-2-furanmethanols involves a multi-step process starting from commercially available furan derivatives. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow start Starting Material (e.g., 2-Furaldehyde or Furfuryl Alcohol) step1 Friedel-Crafts Acylation (Introduction of the Alkyl Chain Precursor) start->step1 Acylating Agent (e.g., Octanoyl Chloride) Lewis Acid Catalyst step2 Reduction of the Carbonyl Group (e.g., Wolff-Kishner or Clemmensen Reduction) step1->step2 Reducing Agent step3 Formylation of the Furan Ring (e.g., Vilsmeier-Haack Reaction) step2->step3 Formylating Agent (e.g., POCl₃, DMF) step4 Reduction of the Formyl Group (e.g., with Sodium Borohydride) step3->step4 Reducing Agent product Product This compound step4->product

A generalized synthetic workflow for 5-alkyl-2-furanmethanols.

Methodology:

  • Acylation: The synthesis can commence with the Friedel-Crafts acylation of a suitable furan derivative, such as 2-furaldehyde or furfuryl alcohol, with an acylating agent like octanoyl chloride in the presence of a Lewis acid catalyst.

  • Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding alkyl group. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

  • Formylation: The next step involves the introduction of a formyl group at the 2-position of the furan ring, typically via the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Reduction of the Formyl Group: Finally, the formyl group is reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield the target compound, this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the furan ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the hydroxyl (-OH) group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.

Potential Signaling Pathways and Biological Activities

There is no specific information available regarding the involvement of this compound in any signaling pathways. However, furan derivatives are known to be present in various natural products and have been investigated for a range of biological activities. The lipophilic nature imparted by the octyl chain could facilitate interaction with cellular membranes and lipid-binding proteins. Further research is required to explore the biological profile of this compound.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical properties follows a logical workflow, where the results of one experiment can inform the next.

G cluster_1 Property Determination Workflow synthesis Synthesis and Purification structure Structural Characterization (NMR, MS, IR) synthesis->structure purity Purity Assessment (GC, HPLC) structure->purity solubility Solubility Studies (Aqueous and Organic) purity->solubility pka pKa Measurement (Potentiometric or Spectrophotometric titration) purity->pka thermal Thermal Analysis (Melting Point, Boiling Point) purity->thermal logp LogP Determination (Shake-flask or HPLC method) solubility->logp

A logical workflow for the determination of physicochemical properties.

This workflow highlights that a pure and structurally confirmed compound is a prerequisite for accurate measurement of its physicochemical properties such as solubility, lipophilicity (logP), acidity (pKa), and thermal behavior.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a comprehensive overview of its likely physicochemical properties and outlines standard experimental protocols for its synthesis and characterization based on the known chemistry of related furan derivatives. The provided information serves as a foundational resource for researchers interested in exploring the potential of this and similar long-chain alkyl-substituted furan compounds in various scientific and industrial applications. Experimental validation of the estimated properties is a critical next step for any future research and development involving this molecule.

Spectroscopic and Analytical Profile of (5-Octylfuran-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative with potential applications in the development of biofuels, surfactants, and as a precursor in the synthesis of novel pharmaceutical and agrochemical compounds. Its long alkyl chain imparts significant lipophilicity, making it a molecule of interest for applications requiring solubility in nonpolar media. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented.

It is important to note that while extensive searches of scientific databases have been conducted, specific experimental spectroscopic data for this compound is not publicly available at the time of this publication. Therefore, the data presented herein is predicted based on the analysis of structurally similar compounds, most notably (5-Methylfuran-2-yl)methanol, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the furan ring system, the hydroxymethyl group, and the n-octyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.15d1HH-3 (furan)
~6.05d1HH-4 (furan)
~4.50s2H-CH₂OH
~2.60t2Hα-CH₂ (octyl)
~1.60p2Hβ-CH₂ (octyl)
~1.28m10H-(CH₂)₅- (octyl)
~0.88t3H-CH₃ (octyl)
~1.80s (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1][2][3][4][5][6]

Chemical Shift (δ, ppm)Assignment
~156.5C-5 (furan)
~152.0C-2 (furan)
~108.5C-3 (furan)
~106.0C-4 (furan)
~57.0-CH₂OH
~31.8Methylene (octyl)
~29.4Methylene (octyl)
~29.2Methylene (octyl)
~28.0Methylene (octyl)
~22.6Methylene (octyl)
~14.1-CH₃ (octyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound [7][8][9][10][11][12][13][14][15][16][17]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3120Weak=C-H stretch (furan)
2955, 2855StrongC-H stretch (alkyl)
1570MediumC=C stretch (furan ring)
1465MediumC-H bend (alkyl)
1015StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [18][19][20][21][22][23][24][25][26][27][28][29][30][31]

m/zRelative IntensityAssignment
210Moderate[M]⁺ (Molecular Ion)
193Low[M - OH]⁺
111High[M - C₇H₁₅]⁺ (Benzylic cleavage)
97Very High[Furan-CH₂OH]⁺ fragment
81High[Furan-CH₂]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of furan with octanoyl chloride, followed by reduction of the resulting ketone.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Furan Furan OctanoylCl Octanoyl Chloride Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Ketone 2-Octanoylfuran Reduction Reduction (e.g., NaBH₄) Product This compound NMR_acq NMR Acquisition (¹H, ¹³C) Product->NMR_acq IR_acq IR Acquisition Product->IR_acq MS_acq MS Acquisition Product->MS_acq NMR_data NMR Spectra IR_data IR Spectrum MS_data Mass Spectrum

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation of (5-Octylfuran-2-YL)methanol. This guide, therefore, provides a comprehensive overview based on data from structurally analogous furan derivatives to project the thermal behavior of the target compound. The presented data and degradation pathways are extrapolations and should be confirmed by experimental analysis.

This technical guide offers insights into the expected thermal stability and degradation profile of this compound, a topic of interest for researchers, scientists, and professionals in drug development. Due to the absence of direct research on this specific molecule, this document synthesizes findings from studies on similar 2,5-disubstituted furans, including those with alkyl and hydroxymethyl substituents.

Projected Thermal Stability

The thermal stability of furan compounds is significantly influenced by their substituent groups. Generally, the presence of alkyl and hydroxymethyl groups tends to lower the decomposition temperature of the furan ring.[1] For this compound, the long octyl chain and the hydroxymethyl group are expected to be the primary points of initial thermal degradation. Radical chemistry is likely to play a significant role in the decomposition process due to the relatively weak C-H bonds in the alkyl chain and the C-O bond in the hydroxymethyl group.[2][3]

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes thermal decomposition data from studies on structurally related furan derivatives.

CompoundExperimental ConditionsKey FindingsReference
2-Furfuryl alcoholPyrolysis at 0.04 bar, 923-1223 KRadical chemistry is significant, with several radical intermediates observed starting from 923 K.[2][3]
5-Methyl furfuralPyrolysis at 0.04 bar, 973-1273 KThe -CHO group accelerates molecular ring-opening isomerization. Radical chemistry is also important.[2][3]
2,5-DimethylfuranComputational StudyInitial decomposition steps involve C-H bond scission in the methyl group and formation of carbene intermediates.[4]
Furan-based polyestersThermogravimetric Analysis (TGA) under N₂Stable up to 250 °C, with decomposition occurring between 300 and 450 °C.[5]
Poly(furfuryl alcohol)Thermogravimetric Analysis (TGA)Significant weight loss occurs at temperatures above 216 °C, with major decomposition around 341-356 °C and further degradation at approximately 506 °C.[6]

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for key experiments commonly used to assess the thermal stability of furan compounds, based on the available literature for analogous substances.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

  • Instrumentation: A thermogravravimetric analyzer.

  • Methodology:

    • A small sample (typically 5-10 mg) of the compound is placed in a TGA pan (e.g., platinum or alumina).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20 mL/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the degradation products formed during the thermal decomposition of the compound.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

  • Methodology:

    • A small amount of the sample is introduced into the pyrolyzer.

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 1100 °C) in an inert atmosphere (e.g., helium).[1]

    • The volatile pyrolysis products are transferred to the GC column for separation.

    • The separated compounds are then introduced into the MS for identification based on their mass spectra.

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams illustrate the projected thermal degradation pathway for this compound and a typical experimental workflow for its thermal analysis.

Projected_Thermal_Degradation_of_5_Octylfuran_2_YL_methanol Projected Thermal Degradation Pathway A This compound B Initial Bond Scission (C-C of octyl chain or C-O of hydroxymethyl) A->B Heat C Formation of Radical Intermediates B->C D Furan Ring Opening C->D F Rearrangement and Secondary Reactions C->F E Formation of Volatile Products (CO, H₂O, smaller hydrocarbons) D->E F->E G Formation of Char/Residue F->G

Caption: Projected thermal degradation pathway for this compound.

Experimental_Workflow_for_Thermal_Analysis Experimental Workflow for Thermal Analysis cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample Sample Preparation TGA_run TGA Measurement (Heating under controlled atmosphere) TGA_sample->TGA_run TGA_data Data Analysis (Decomposition temperatures, mass loss) TGA_run->TGA_data PY_run Pyrolysis at High Temperature TGA_data->PY_run Inform Pyrolysis Temperature Selection PY_sample Sample Preparation PY_sample->PY_run GCMS_run GC-MS Analysis of Products PY_run->GCMS_run PY_data Product Identification GCMS_run->PY_data

Caption: A typical experimental workflow for thermal stability and degradation analysis.

References

An In-depth Technical Guide to (5-Octylfuran-2-YL)methanol: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

The chemical structure of (5-Octylfuran-2-YL)methanol is depicted below:

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table presents predicted physicochemical properties based on the known values for furfuryl alcohol, 5-methylfurfuryl alcohol, and general trends observed for long-chain alkyl-substituted aromatic compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C13H22O2-
Molecular Weight 210.32 g/mol -
Appearance Colorless to pale yellow liquidAnalogy to furfuryl and 5-methylfurfuryl alcohol.
Boiling Point > 250 °C at 760 mmHgExpected increase from 5-methylfurfuryl alcohol (177-178 °C) due to the longer alkyl chain.
Density ~0.95 - 1.05 g/mL at 20 °CSimilar to other furfuryl alcohols, with a slight decrease expected due to the long alkyl chain.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone). Insoluble in water.The long hydrophobic octyl chain will dominate, leading to poor water solubility.
CAS Number Not assignedCompound not found in major chemical databases.

Proposed Synthesis

A logical and efficient synthetic pathway to this compound involves a two-step process starting from commercially available 2-furaldehyde. The key intermediate is 5-octylfuran-2-carbaldehyde, which is subsequently reduced to the target alcohol.

Overall Reaction Scheme:

Step 1: Synthesis of 5-Octylfuran-2-carbaldehyde

Two plausible methods for the synthesis of the intermediate 5-octylfuran-2-carbaldehyde are outlined below.

Method A: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction

This classic approach involves the acylation of furan with octanoyl chloride, followed by reduction of the resulting ketone to the octyl group.

Method B: Grignard Reaction followed by Oxidation

This method involves the reaction of a Grignard reagent derived from 2-bromofuran with octyl bromide, followed by formylation of the resulting 2-octylfuran.

Step 2: Reduction of 5-Octylfuran-2-carbaldehyde to this compound

The final step is the selective reduction of the aldehyde functionality of 5-octylfuran-2-carbaldehyde to a primary alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Materials:

  • Furan

  • Octanoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

Procedure:

Part A: Synthesis of 2-octanoylfuran

  • To a stirred solution of furan (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl3 (1.1 eq) portion-wise.

  • Slowly add octanoyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure to yield crude 2-octanoylfuran, which can be purified by vacuum distillation.

Part B: Wolff-Kishner Reduction to 2-octylfuran

  • To a flask containing diethylene glycol, add 2-octanoylfuran (1.0 eq), hydrazine hydrate (4.0 eq), and KOH (4.0 eq).

  • Heat the mixture to 180-200 °C and stir for 4 hours. Water and excess hydrazine will distill off.

  • Cool the reaction mixture, add water, and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent to give 2-octylfuran, which can be purified by vacuum distillation.

Part C: Formylation to 5-Octylfuran-2-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a solution of 2-octylfuran (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl3) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent to yield 5-octylfuran-2-carbaldehyde.

Part D: Reduction to this compound

  • Dissolve 5-octylfuran-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure to afford this compound. Purify by column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

Synthesis_Workflow Furan Furan Acylation Friedel-Crafts Acylation Furan->Acylation OctanoylChloride Octanoyl Chloride OctanoylChloride->Acylation Ketone 2-Octanoylfuran Acylation->Ketone WolffKishner Wolff-Kishner Reduction Ketone->WolffKishner Octylfuran 2-Octylfuran WolffKishner->Octylfuran Formylation Vilsmeier-Haack Formylation Octylfuran->Formylation Aldehyde 5-Octylfuran-2-carbaldehyde Formylation->Aldehyde Reduction NaBH4 Reduction Aldehyde->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocols and predicted properties provided in this document are based on established chemical principles and data from analogous compounds. These should be considered as a starting point for research and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Biological activity of furan derivatives like (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by furan derivatives, a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. While specific data on (5-Octylfuran-2-YL)methanol is limited in publicly available literature, this document synthesizes the extensive research on structurally related furan-containing molecules, offering valuable insights into their therapeutic potential and mechanisms of action. Furan derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4]

Anticancer Activity

Furan-based compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

1.1. Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the anticancer activity of furan derivatives. A notable mechanism involves the inhibition of critical cell signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[1][6] Certain furan derivatives have been shown to promote the activity of PTEN, a tumor suppressor protein, which in turn suppresses these pro-survival pathways.[1][6]

Another key target for furan-based anticancer agents is the microtubule system.[5] Some derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This disruption of the cellular cytoskeleton is a proven strategy in cancer therapy.

The induction of apoptosis through the intrinsic mitochondrial pathway is another important mechanism.[5] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF GSK-3β->β-catenin PTEN PTEN PTEN->PI3K Furan_Derivative Furan Derivative Furan_Derivative->PTEN Promotes Gene_Transcription Gene Transcription (Proliferation, Survival) TCF/LEF->Gene_Transcription Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Furan Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent and Incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Start Start Prepare_Agar_Plates Prepare and Solidify Agar Plates Start->Prepare_Agar_Plates Inoculate_Plates Inoculate with Test Microorganism Prepare_Agar_Plates->Inoculate_Plates Apply_Discs Apply Furan Derivative- Impregnated Discs Inoculate_Plates->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zone of Inhibition Incubate->Measure_Zones End End Measure_Zones->End Inflammatory_Stimulus Inflammatory Stimulus MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway Pro_inflammatory_Mediators Production of NO, PGE2, Cytokines MAPK_Pathway->Pro_inflammatory_Mediators PPAR_gamma PPAR-γ PPAR_gamma->Pro_inflammatory_Mediators Furan_Derivative Furan Derivative Furan_Derivative->MAPK_Pathway Furan_Derivative->PPAR_gamma Activates

References

An In-depth Technical Guide to (5-Octylfuran-2-YL)methanol: Synthesis, Properties, and Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by a C8 alkyl chain, which imparts significant lipophilicity, and a reactive hydroxymethyl group. While not yet a widespread industrial chemical, its unique bifunctional nature suggests considerable potential in various sectors, including polymer synthesis, specialty surfactants, advanced biofuels, and as a key intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of a proposed synthesis protocol, predicted physicochemical properties, and a detailed exploration of its promising industrial applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in exploring the utility of this versatile molecule.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₂O₂-
Molecular Weight 210.32 g/mol -
Appearance Colorless to pale yellow liquidBy analogy with other furanmethanol derivatives.
Boiling Point ~280-300 °C at 760 mmHg (decomposes)Estimated based on the increased molecular weight from the octyl chain compared to smaller furanmethanols. Likely to require vacuum distillation for purification.
Density ~0.95 - 1.05 g/cm³ at 20 °CThe long alkyl chain would decrease the density compared to furfuryl alcohol.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, THF). Insoluble in water.The octyl group confers significant nonpolar character.
Flash Point > 110 °CEstimated to be higher than smaller furan derivatives due to the long alkyl chain.
Vapor Pressure < 0.1 mmHg at 20 °CExpected to be low due to its relatively high molecular weight.

Proposed Synthesis

A robust and scalable synthesis of this compound can be envisioned through the Grignard reaction, a well-established method for forming carbon-carbon bonds. This approach would involve the reaction of 5-octyl-2-furaldehyde with a suitable reducing agent or, more directly, the addition of an octyl Grignard reagent to 2-furaldehyde. The latter is presented here as a plausible and efficient route.

Overall Reaction
Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromooctane

  • 2-Furaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromooctane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromooctane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the octylmagnesium bromide.

  • Reaction with 2-Furaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled 2-furaldehyde in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the 2-furaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Potential Industrial Applications

The unique molecular structure of this compound, featuring a hydrophilic alcohol head and a long hydrophobic alkyl tail attached to a furan core, opens up a range of potential industrial applications.

Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it a candidate for use as a non-ionic surfactant. The furan ring provides a more rigid and polarizable spacer between the hydrophobic tail and the hydrophilic head compared to simple alkyl alcohol ethoxylates.

  • Potential Uses:

    • Emulsifiers in agrochemical formulations.

    • Wetting agents in industrial cleaning solutions.

    • Components of lubricant formulations.

    • Dispersing agents in paints and coatings.

Polymer Chemistry

The hydroxyl group of this compound can be readily functionalized, making it a valuable monomer for the synthesis of specialty polymers. The furan ring itself can participate in polymerization reactions, such as Diels-Alder reactions, to create cross-linked or novel polymer architectures.

  • Potential Polymerization Pathways:

    • Polyesters: Reaction with dicarboxylic acids or their derivatives. The long octyl chain would act as an internal plasticizer, leading to more flexible and hydrophobic polyesters.

    • Polyurethanes: Reaction with diisocyanates. The resulting polyurethanes would possess unique thermal and mechanical properties.

    • Epoxy Resins: The hydroxyl group can be converted to a glycidyl ether, which can then be used as a reactive diluent or a primary component in epoxy resin formulations.

Biofuels and Fuel Additives

Furan derivatives are being actively investigated as next-generation biofuels. The long octyl chain in this compound increases its energy density and cetane number, making it a potential diesel blendstock.

  • Advantages as a Fuel Component:

    • High Energy Density: The octyl chain contributes significantly to the molecule's energy content.

    • Improved Lubricity: The polar alcohol group and the overall molecular structure may improve the lubricity of diesel fuels.

    • Renewable Feedstock Potential: The furan core can be derived from biomass, making this a potentially sustainable fuel component.

Synthesis of Fine Chemicals and Pharmaceuticals

The furan ring is a versatile heterocyclic building block in organic synthesis. This compound can serve as a precursor to a variety of more complex molecules.

  • Potential Transformations:

    • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.

    • Etherification: The hydroxyl group can be converted into an ether, introducing new functional groups.

    • Ring Opening: The furan ring can be opened to yield linear dicarbonyl compounds, which are precursors to other cyclic and acyclic molecules.

Visualizations

Synthetic Pathway

G cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction cluster_2 Work-up 1-Bromooctane 1-Bromooctane Octylmagnesium_Bromide Octylmagnesium_Bromide 1-Bromooctane->Octylmagnesium_Bromide  + Mg, dry ether Mg Mg Intermediate_Alkoxide Intermediate_Alkoxide Octylmagnesium_Bromide->Intermediate_Alkoxide  + 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde Final_Product This compound Intermediate_Alkoxide->Final_Product  + H3O+

Caption: Synthesis of this compound via Grignard Reaction.

Potential Application Logic

G cluster_0 Core Compound cluster_1 Structural Features cluster_2 Potential Applications A This compound B Hydrophobic Octyl Chain A->B C Polar Hydroxymethyl Group A->C D Reactive Furan Ring A->D E Surfactants / Emulsifiers B->E G Biofuel / Fuel Additive B->G F Polymer Monomer C->F H Fine Chemical Intermediate C->H D->F D->H

Caption: Logical relationships of structural features to potential applications.

Conclusion

This compound represents a promising, yet underexplored, platform chemical with a unique combination of structural features. Its synthesis is achievable through established organic chemistry principles, and its potential applications span a wide range of industries, from materials science to renewable energy. Further research into the optimization of its synthesis and a thorough characterization of its properties and performance in the suggested applications are warranted to fully unlock its industrial potential. This document serves as a starting point for such endeavors, providing a solid foundation for future innovation.

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the Furan Ring in (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical behavior of the furan ring in the context of (5-Octylfuran-2-YL)methanol. Furan and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding the influence of substituents, such as the long-chain octyl group and the reactive hydroxymethyl moiety, on the aromatic furan core is crucial for the strategic design of novel chemical entities. This document details the synthesis of this compound and explores its engagement in key chemical transformations including electrophilic substitution, cycloaddition, and ring-opening reactions. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective manipulation of this versatile chemical building block.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties, arising from the delocalization of one of the oxygen's lone pairs of electrons into the π-system, impart a distinct reactivity profile that is intermediate between an aromatic ring and an enol ether.[1] The furan ring is considerably more reactive than benzene towards electrophilic substitution due to the electron-donating effect of the heteroatom.[1]

This compound, featuring a long-chain alkyl substituent at the 5-position and a hydroxymethyl group at the 2-position, presents a molecule with dual reactivity. The furan ring itself is susceptible to various transformations, while the hydroxymethyl group offers a handle for further functionalization. The octyl group, being electron-donating, is expected to further activate the furan ring towards electrophilic attack and may also impart specific physicochemical properties, such as increased lipophilicity.

This guide will systematically explore the chemical behavior of the furan ring in this specific molecular context, providing a foundational understanding for its application in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-octylfuran. The synthetic pathway involves the introduction of a formyl group at the 5-position of the furan ring, followed by its reduction to the corresponding alcohol.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="2-Octylfuran", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Vilsmeier-Haack\nFormylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Formyl-5-octylfuran", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="DMF, POCl₃"]; B -> C; C -> D [label="NaBH₄, MeOH"]; D -> E; }

Synthesis of this compound.
Synthesis of 2-Octylfuran

A common method for the synthesis of 2-alkylfurans is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For 2-octylfuran, the required precursor would be dodecane-2,5-dione.

Vilsmeier-Haack Formylation of 2-Octylfuran

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The electrophilic Vilsmeier reagent attacks the electron-rich furan ring, preferentially at the available α-position (C5).

Experimental Protocol:

  • In a round-bottom flask, cool a solution of 2-octylfuran in anhydrous DMF to 0 °C under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is then quenched by pouring it into a cold aqueous solution of sodium acetate.

  • The product, 2-formyl-5-octylfuran, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Reactant/ReagentMolar Ratio (to 2-octylfuran)
2-Octylfuran1.0
DMFSolvent
POCl₃1.1 - 1.5
Sodium AcetateExcess

Typical yields for the Vilsmeier-Haack formylation of 2-alkylfurans are in the range of 70-85%.

Reduction of 2-Formyl-5-octylfuran

The formyl group of 2-formyl-5-octylfuran can be readily reduced to a hydroxymethyl group using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-suited for substrates containing other potentially reducible functional groups.[3][4]

Experimental Protocol:

  • Dissolve 2-formyl-5-octylfuran in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • The product, this compound, is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be performed by column chromatography if necessary.

Reactant/ReagentMolar Ratio (to 2-formyl-5-octylfuran)
2-Formyl-5-octylfuran1.0
Sodium Borohydride (NaBH₄)1.0 - 1.5
MethanolSolvent

The reduction of furan-2-carbaldehydes with NaBH₄ typically proceeds in high yields, often exceeding 90%.

Reactivity of the Furan Ring

The furan ring in this compound is activated towards electrophilic attack by the electron-donating effects of both the octyl group and, to a lesser extent, the hydroxymethyl group. The primary sites for electrophilic substitution are the available α-positions (C3 and C4), with a general preference for the position adjacent to the more activating group.

Electrophilic Substitution Reactions
graph Electrophilic_Substitution { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Electrophilic\nReagent (E+)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Substituted Furan\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B; B -> C; }

General scheme for electrophilic substitution.

Nitration of the furan ring is a classic example of electrophilic aromatic substitution. However, due to the high reactivity and acid sensitivity of the furan ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) often lead to ring opening and polymerization. Milder nitrating agents are therefore preferred. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used reagent for the nitration of sensitive heterocycles.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent like acetic anhydride.

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a pre-cooled mixture of nitric acid and acetic anhydride.

  • Maintain the low temperature and stir for the duration of the reaction.

  • Quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the nitro-substituted furan derivative by chromatography.

ReagentConditionsExpected Product(s)
HNO₃ / Ac₂OLow temperature3-Nitro-(5-octylfuran-2-yl)methanol and 4-Nitro-(5-octylfuran-2-yl)methanol

Yields for the nitration of substituted furans can vary significantly depending on the substrate and reaction conditions.

Halogenation of furans also proceeds readily. Due to the high reactivity, direct halogenation with elemental halogens (e.g., Br₂, Cl₂) can be difficult to control and may lead to polyhalogenation and side reactions. Therefore, milder halogenating agents are often employed.

Experimental Protocol (Bromination with NBS):

  • Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature or below.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the product by chromatography.

ReagentConditionsExpected Product(s)
N-Bromosuccinimide (NBS)Room temperature3-Bromo-(5-octylfuran-2-yl)methanol and/or 4-Bromo-(5-octylfuran-2-yl)methanol

The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents.

Friedel-Crafts acylation of furans requires careful selection of the Lewis acid catalyst to avoid polymerization and ring degradation. Milder Lewis acids such as BF₃·OEt₂ or SnCl₄ are often preferred over stronger ones like AlCl₃. The reaction introduces an acyl group onto the furan ring, typically at the most reactive available position.

Experimental Protocol (General):

  • Dissolve this compound and the acylating agent (e.g., an acid anhydride or acyl chloride) in an anhydrous, non-polar solvent.

  • Cool the mixture to a low temperature.

  • Slowly add the Lewis acid catalyst.

  • Allow the reaction to proceed at the specified temperature for the required time.

  • Quench the reaction with ice-water.

  • Separate the organic layer, wash, dry, and concentrate.

  • Purify the acylated product by chromatography or distillation.

Acylating AgentLewis AcidExpected Product(s)
Acetic AnhydrideBF₃·OEt₂3-Acetyl-(5-octylfuran-2-yl)methanol and/or 4-Acetyl-(5-octylfuran-2-yl)methanol
Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the construction of complex bicyclic systems. The presence of electron-donating groups on the furan ring, such as the octyl and hydroxymethyl groups, enhances its reactivity as a diene. Maleimides are common dienophiles used in these reactions.

graph Diels_Alder { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="this compound\n(Diene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dienophile\n(e.g., Maleimide)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Oxabicycloheptene\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; }

Diels-Alder reaction of a substituted furan.

Experimental Protocol (with N-phenylmaleimide):

  • Dissolve this compound and N-phenylmaleimide in a suitable solvent (e.g., toluene, xylene, or in some cases, water).

  • Heat the reaction mixture to the desired temperature (often reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by recrystallization or column chromatography.

DienophileSolventTemperatureExpected Product
N-PhenylmaleimideTolueneRefluxOxabicycloheptene derivative

The Diels-Alder reaction of furans is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by the reaction conditions.

Ring-Opening Reactions

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acids or oxidizing agents. This reactivity can be exploited to synthesize linear dicarbonyl compounds and other valuable acyclic structures.

In the presence of aqueous acid, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. The reaction is initiated by protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring opening. The presence of substituents can influence the rate and outcome of this reaction.

Experimental Protocol (General):

  • Dissolve this compound in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., dilute HCl, H₂SO₄).

  • Heat the reaction mixture for a specified period.

  • Neutralize the reaction mixture with a base.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extract.

  • Purify the resulting 1,4-dicarbonyl compound.

AcidConditionsExpected Product
Dilute HClHeatingAcyclic 1,4-dicarbonyl derivative

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the 2-position of the furan ring can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. These reactions provide a means to further elaborate the structure of this compound without directly modifying the furan ring.

Spectroscopic Data of this compound

The structure of this compound can be confirmed by standard spectroscopic techniques.

Spectroscopic DataExpected Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~0.8-1.6 (m, octyl chain), ~2.6 (t, -CH₂-furan), ~4.5 (s, -CH₂OH), ~6.0-6.2 (d, furan H-3), ~6.2-6.4 (d, furan H-4)
¹³C NMR δ (ppm): ~14-32 (octyl chain), ~28 (-CH₂-furan), ~57 (-CH₂OH), ~105-110 (furan C-3, C-4), ~150-160 (furan C-2, C-5)
IR ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2850-2960 (C-H stretch), ~1500-1600 (furan C=C stretch), ~1015 (C-O stretch)

Conclusion

This compound is a versatile molecule with a rich and tunable chemical reactivity. The furan ring, activated by both the octyl and hydroxymethyl substituents, readily participates in electrophilic substitution and cycloaddition reactions, offering numerous avenues for structural modification. Furthermore, the hydroxymethyl group serves as a convenient handle for subsequent functionalization. The susceptibility of the furan ring to cleavage provides a strategic pathway to valuable acyclic compounds. A thorough understanding of the chemical behavior of this substituted furan, as detailed in this guide, is essential for its effective utilization in the design and synthesis of new pharmaceuticals and advanced materials. The experimental protocols and data presented herein provide a practical foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

Solubility of (5-Octylfuran-2-YL)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of (5-Octylfuran-2-YL)methanol in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for this compound is limited. This guide provides a comprehensive framework based on established principles of organic chemistry, including a hypothetical solubility profile and standardized experimental protocols, to assist researchers and drug development professionals.

Introduction

This compound is a furan derivative characterized by a hydrophilic hydroxymethyl group and a lipophilic octyl chain attached to the furan ring. This amphipathic structure dictates its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, formulation, and various biological assays. Understanding the solubility profile is essential for predicting its behavior in different chemical environments. This document outlines the predicted solubility of this compound and provides detailed methodologies for its empirical determination.

Physicochemical Properties

To predict the solubility of this compound, it is essential to consider its structural features:

  • Polar Head Group: The hydroxymethyl group (-CH₂OH) is capable of hydrogen bonding, contributing to its solubility in polar solvents.

  • Aromatic Furan Ring: The furan ring is a polar aromatic heterocycle that can engage in dipole-dipole interactions.

  • Nonpolar Tail: The long C₈H₁₇ alkyl (octyl) chain is nonpolar and hydrophobic, favoring solubility in nonpolar, lipophilic solvents.

The interplay of these features suggests that this compound will exhibit a graduated solubility across a range of solvents, with a preference for solvents of intermediate polarity.

Predicted Solubility Profile

The following table presents a hypothetical, yet chemically plausible, solubility profile for this compound at ambient temperature (20-25°C). The qualitative descriptors are based on the principle of "like dissolves like".

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarSolubleThe long octyl chain will have strong van der Waals interactions with the nonpolar solvent.
TolueneNonpolar AromaticVery SolubleThe furan ring can interact favorably with the aromatic solvent, in addition to the nonpolar interactions of the octyl chain.
Diethyl EtherPolar AproticVery SolubleThe ether provides a good balance of polar and nonpolar characteristics, effectively solvating both ends of the molecule.
DichloromethanePolar AproticSolubleOffers sufficient polarity to interact with the polar head group while also solvating the nonpolar tail.
AcetonePolar AproticModerately SolubleThe high polarity of acetone may not fully accommodate the long nonpolar chain, leading to moderate solubility.
AcetonitrilePolar AproticSparingly SolubleThe high polarity and smaller size of acetonitrile make it a less favorable solvent for the large nonpolar portion of the molecule.
EthanolPolar ProticSolubleThe hydroxyl group of ethanol can hydrogen bond with the hydroxymethyl group of the solute, and its ethyl group can interact with the octyl chain.
MethanolPolar ProticModerately SolubleWhile capable of hydrogen bonding, the high polarity of methanol is less ideal for the long nonpolar tail compared to ethanol.
WaterPolar ProticInsolubleThe large, hydrophobic octyl chain will dominate, leading to very poor solubility in water despite the presence of a hydrogen-bonding group.[1][2]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantitative analysis.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to let the undissolved solid settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Allow solid to settle (Phase Separation) B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Logical Relationship of Solubility

This diagram shows the logical considerations for predicting the solubility of an amphipathic molecule like this compound.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_outcome Predicted Outcome solute_polar Polar Head (-CH2OH, Furan) solvent_polar Polar Solvent (e.g., Methanol) solute_polar->solvent_polar Favorable Interaction solvent_nonpolar Nonpolar Solvent (e.g., Hexane) solute_polar->solvent_nonpolar Unfavorable Interaction solvent_mixed Intermediate Polarity (e.g., Diethyl Ether) solute_polar->solvent_mixed Both Interact solute_nonpolar Nonpolar Tail (-C8H17) solute_nonpolar->solvent_polar Unfavorable Interaction solute_nonpolar->solvent_nonpolar Favorable Interaction solute_nonpolar->solvent_mixed Both Interact low_sol Low Solubility solvent_polar->low_sol solvent_nonpolar->low_sol high_sol High Solubility solvent_mixed->high_sol Balances both Interactions

Caption: Factors influencing solubility.

References

Methodological & Application

Synthesis of (5-Octylfuran-2-YL)methanol via Friedel-Crafts Acylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The furan scaffold is a versatile pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a detailed protocol for the synthesis of (5-Octylfuran-2-YL)methanol, a lipophilic derivative that holds potential as a building block for novel therapeutic agents. The synthetic strategy involves a two-step process commencing with the Friedel-Crafts acylation of furan with octanoyl chloride to yield 2-octanoylfuran, followed by the selective reduction of the ketone functionality to the corresponding alcohol.

The Friedel-Crafts acylation of the electron-rich furan ring is a key transformation, though it can be challenging due to the sensitivity of the furan nucleus to strong Lewis acids, which can lead to polymerization and side reactions.[1] Therefore, milder catalysts are often employed to achieve the desired acylation with good yields. Subsequent reduction of the carbonyl group to a hydroxyl group is a crucial step in generating the target alcohol, which can serve as a versatile intermediate for further chemical modifications.

This document outlines the detailed experimental procedures for both synthetic steps and provides a comprehensive summary of the expected quantitative data and characterization of the intermediate and final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1Friedel-Crafts AcylationFuran, Octanoyl ChlorideBoron trifluoride etherate (BF₃·OEt₂)Dichloromethane (DCM)20 to rtData not available in search results
2Reduction2-OctanoylfuranSodium Borohydride (NaBH₄)Methanol (MeOH)1rtData not available in search results

Table 2: Spectroscopic Data for 2-Octanoylfuran (Intermediate)

TechniqueData
¹H NMR No experimental data found in search results. Predicted shifts: ~7.6 (d, 1H, furan-H5), ~7.2 (d, 1H, furan-H3), ~6.5 (dd, 1H, furan-H4), ~2.8 (t, 2H, -COCH₂-), ~1.7 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃).
¹³C NMR No experimental data found in search results. Predicted shifts: ~190 (-C=O), ~153 (furan-C2), ~147 (furan-C5), ~117 (furan-C3), ~112 (furan-C4), ~38 (-COCH₂-), ~32, ~29 (multiple), ~23, ~14 (-CH₃).
IR (cm⁻¹) No experimental data found in search results. Expected peaks: ~1670 (C=O stretch), ~3100 (furan C-H stretch), ~2950-2850 (alkyl C-H stretch).
MS (m/z) No experimental data found in search results. Expected M⁺: 194.28.

Table 3: Spectroscopic Data for this compound (Final Product)

TechniqueData
¹H NMR No experimental data found in search results. Predicted shifts: ~6.2 (d, 1H, furan-H3), ~6.0 (d, 1H, furan-H4), ~4.5 (s, 2H, -CH₂OH), ~2.6 (t, 2H, furan-CH₂-), ~1.6 (m, 2H), ~1.3 (m, 10H), ~0.9 (t, 3H, -CH₃), OH proton variable.
¹³C NMR No experimental data found in search results. Predicted shifts: ~156 (furan-C2), ~155 (furan-C5), ~108 (furan-C3), ~106 (furan-C4), ~57 (-CH₂OH), ~32, ~29 (multiple), ~28, ~23, ~14 (-CH₃).
IR (cm⁻¹) No experimental data found in search results. Expected peaks: ~3350 (O-H stretch, broad), ~3100 (furan C-H stretch), ~2950-2850 (alkyl C-H stretch), ~1020 (C-O stretch).
MS (m/z) No experimental data found in search results. Expected M⁺: 196.30.

Note: The yields and all spectroscopic data are not available in the provided search results and are listed as "Data not available." The NMR and IR data provided are predicted values based on standard chemical shift and vibrational frequency tables and should be confirmed by experimental data.

Experimental Protocols

Step 1: Synthesis of 2-Octanoylfuran via Friedel-Crafts Acylation

This protocol is adapted from general procedures for the Friedel-Crafts acylation of furan.[1]

Materials:

  • Furan

  • Octanoyl chloride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of furan (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add boron trifluoride etherate (1.1 eq) dropwise.

  • After stirring for 15 minutes at 0 °C, add a solution of octanoyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-octanoylfuran.

Step 2: Synthesis of this compound via Reduction

This protocol is based on standard procedures for the reduction of ketones using sodium borohydride.[2][3]

Materials:

  • 2-Octanoylfuran

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 2-octanoylfuran (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts and wash them sequentially with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction furan Furan reaction1 Reaction with BF3·OEt2 in DCM furan->reaction1 octanoyl_chloride Octanoyl Chloride octanoyl_chloride->reaction1 intermediate 2-Octanoylfuran reaction1->intermediate Yield: N/A intermediate_in 2-Octanoylfuran intermediate->intermediate_in reaction2 Reduction intermediate_in->reaction2 nabh4 NaBH4 in MeOH nabh4->reaction2 final_product This compound reaction2->final_product Yield: N/A

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block for the development of novel furan-based therapeutic agents. The two-step synthetic route, involving a Friedel-Crafts acylation followed by a sodium borohydride reduction, offers a straightforward approach to this target molecule. While specific yields and detailed spectroscopic data were not available in the searched literature, the provided protocols are based on well-established chemical transformations and serve as a solid foundation for researchers in the field. Further optimization of reaction conditions and thorough characterization of the products are recommended to establish a robust and reproducible synthesis. The availability of this compound will facilitate the exploration of its potential applications in drug discovery and development.

References

Application Note: Catalytic Hydrogenation of 5-Octylfuran-2-carbaldehyde to (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the catalytic hydrogenation of 5-octylfuran-2-carbaldehyde to produce (5-Octylfuran-2-YL)methanol, a valuable intermediate in the synthesis of various organic compounds. While specific literature on the hydrogenation of this particular long-chain alkylated furan derivative is not abundant, this protocol is based on well-established procedures for the selective reduction of the aldehyde group on furan rings, as documented for analogous compounds such as furfural and 5-hydroxymethylfurfural (HMF). The protocol outlines the use of a heterogeneous catalyst, reaction conditions, and purification methods. A comparative data table from related literature is provided to offer context on catalyst performance and reaction parameters.

Introduction

The selective hydrogenation of furanic aldehydes to their corresponding alcohols is a crucial transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals, polymers, and biofuels. The furan ring is a key structural motif in many biologically active molecules. The presence of a long alkyl chain, such as an octyl group, imparts lipophilicity, which can be advantageous in drug design and specialty chemical applications. This protocol details a representative method for the selective reduction of the aldehyde functionality of 5-octylfuran-2-carbaldehyde while preserving the furan ring, a common challenge in furan chemistry.

Data Presentation: Comparative Hydrogenation of Furanic Aldehydes

The following table summarizes various catalytic systems and conditions reported for the hydrogenation of aldehydes on furan rings, which serve as a basis for the protocol described below.

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Alcohol (%)Reference
FurfuralPd/TiO₂Octane25102>99~50 (to furfuryl alcohol)[1]
FurfuralRu-PNP pincer complexMethanol2727--High[2]
5-Hydroxymethylfurfural (HMF)Co-N-CMethanol7015169799 (to 2,5-furandimethanol)[3]
5-Hydroxymethylfurfural (HMF)Cu/MOF-808Formic Acid150-493.875.6 (to 2,5-furandimethanol)Not explicitly cited
FurfuralNi/BCTetralin230504.5~90~30 (to furfuryl alcohol)Not explicitly cited

Experimental Protocol

This protocol describes the catalytic hydrogenation of 5-octylfuran-2-carbaldehyde using a palladium on carbon (Pd/C) catalyst, a widely used and effective catalyst for such transformations.

Materials:

  • 5-octylfuran-2-carbaldehyde

  • 10% Palladium on activated carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer and temperature control

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure autoclave is clean and dry.

    • To the glass liner of the autoclave, add 5-octylfuran-2-carbaldehyde (1.0 eq).

    • Add 10% Pd/C (5 mol% Pd relative to the substrate).

    • Add methanol to dissolve the substrate to a concentration of approximately 0.1 M.

    • Place the magnetic stir bar in the liner.

  • Inerting the System:

    • Assemble the autoclave according to the manufacturer's instructions.

    • Purge the system with nitrogen gas three times to remove any residual air.

  • Hydrogenation Reaction:

    • After purging with nitrogen, purge the system with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Begin stirring the reaction mixture at a constant rate (e.g., 500 rpm).

    • Heat the reaction to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by taking aliquots (if the reactor allows) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Continue the reaction until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the system with nitrogen gas.

    • Open the autoclave and remove the reaction mixture.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified further by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

    • Dry the purified product over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start add_substrate Add 5-octylfuran-2-carbaldehyde start->add_substrate add_catalyst Add 10% Pd/C add_substrate->add_catalyst add_solvent Add Methanol add_catalyst->add_solvent assemble_reactor Assemble Autoclave add_solvent->assemble_reactor purge_n2 Purge with N₂ assemble_reactor->purge_n2 purge_h2 Purge with H₂ purge_n2->purge_h2 pressurize_h2 Pressurize with H₂ purge_h2->pressurize_h2 heat_stir Heat and Stir pressurize_h2->heat_stir monitor_reaction Monitor Reaction heat_stir->monitor_reaction cool_vent Cool and Vent monitor_reaction->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Column Chromatography remove_solvent->purify characterize Characterize Product purify->characterize end_node End characterize->end_node

Caption: Workflow for the catalytic hydrogenation of 5-octylfuran-2-carbaldehyde.

Signaling Pathway/Logical Relationship Diagram

reaction_pathway reactant 5-Octylfuran-2-carbaldehyde product This compound reactant->product Hydrogenation reagents H₂, Catalyst (Pd/C) Methanol, Heat reagents->product

Caption: Reaction scheme for the hydrogenation of 5-octylfuran-2-carbaldehyde.

References

Application Note: Protocol for the Purification of (5-Octylfuran-2-YL)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by a polar methanol group and a nonpolar octyl chain, giving the molecule an intermediate polarity. This structure makes it a candidate for purification via normal-phase column chromatography, a fundamental technique for separating and purifying compounds from mixtures in organic synthesis.[1][2] This protocol details the use of flash column chromatography, a rapid purification method that uses positive pressure to force the solvent through the column, offering a faster and often more efficient separation compared to traditional gravity chromatography.[1][3][4][5] The procedure outlines the selection of appropriate stationary and mobile phases, sample preparation, and the step-by-step process for purification.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] For normal-phase chromatography, a polar stationary phase like silica gel is used with a less polar mobile phase (eluent).[2][6] Nonpolar compounds in the mixture have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase. In contrast, more polar compounds adsorb more strongly to the stationary phase and elute more slowly.[2][6] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and collected as purified fractions.

The target molecule, this compound, possesses both polar (hydroxyl) and nonpolar (octyl, furan) regions. This amphiphilic nature allows for strong interaction with the polar silica gel via the hydroxyl group, while the nonpolar tail interacts favorably with a less polar eluent. Separation from nonpolar impurities (e.g., unreacted starting materials) and highly polar impurities (e.g., polymeric byproducts) can be effectively achieved.

Experimental Protocol

3.1. Materials and Reagents

  • Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography).[1]

  • Mobile Phase Solvents:

    • n-Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

  • Crude Sample: Synthesized this compound.

  • Apparatus:

    • Glass chromatography column with stopcock

    • Flash chromatography system (optional, can be adapted for manual pressure)

    • Flasks for solvent preparation and fraction collection

    • Separatory funnel or solvent reservoir

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm) for visualization

    • Rotary evaporator

3.2. Preliminary Analysis by Thin Layer Chromatography (TLC) Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[7] This helps to ensure good separation of the target compound from impurities.

  • Prepare several eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in a chamber containing the different eluent systems.

  • Visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots.[7]

3.3. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom to support the packing.[2]

  • Add a layer of sand (~1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 30-50 times the weight of the crude sample.[2]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, ensuring the top of the silica bed does not run dry. The packing should be uniform and free of cracks or channels.[2]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3.4. Sample Loading (Dry Loading Method) Dry loading is recommended for better resolution, especially if the crude product has low solubility in the initial eluent.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica gel.

  • Carefully add this powder as a uniform layer on top of the sand at the top of the prepared column.

3.5. Elution and Fraction Collection

  • Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column reservoir.

  • Apply gentle positive pressure to the top of the column to begin the elution process. Maintain a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.). This gradient elution will first wash out nonpolar impurities, followed by the target compound, and finally the more polar impurities.

  • Monitor the separation by spotting collected fractions onto TLC plates and developing them in the optimized TLC solvent system.

  • Combine the fractions that contain the pure desired product.

3.6. Isolation of Purified Product

  • Combine all fractions identified as containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The remaining residue is the purified product. Further drying under high vacuum may be necessary to remove residual solvent.

Data Summary

The following table summarizes the typical parameters for the purification process.

ParameterValue / DescriptionPurpose
Stationary Phase Silica Gel (230-400 mesh)High surface area polar adsorbent for separation.
Mobile Phase n-Hexane and Ethyl AcetateLess polar solvent (Hexane) and more polar solvent (EtOAc) to create a polarity gradient.
Elution Method Gradient ElutionStart with low polarity (e.g., 5% EtOAc in Hexane) and gradually increase to elute compounds of increasing polarity.
TLC Rf Target 0.2 - 0.4Indicates optimal mobile phase polarity for good separation on the column.
Sample Loading Dry LoadingEnsures a narrow band at the start of the chromatography, leading to better resolution.
Visualization UV Light (254 nm)Furan rings are UV active, allowing for easy visualization on TLC plates.
Pressure 5-15 psi (Flash Chromatography)Speeds up the separation process compared to gravity flow.[3]

Workflow Visualization

Purification_Workflow A Crude this compound B Dissolve in Volatile Solvent + Add Silica Gel A->B Sample Prep C Evaporate to Dry Powder (Dry Loading Sample) B->C E Load Sample onto Column C->E D Prepare Column (Silica Gel Slurry in Hexane) D->E Column Prep F Elute with Hexane:EtOAc Gradient (Increasing Polarity) E->F Chromatography G Collect Fractions Sequentially F->G H Monitor Fractions by TLC G->H Analysis I Combine Pure Fractions H->I J Evaporate Solvent (Rotary Evaporator) I->J Isolation K Purified Product J->K

Caption: Workflow for purification by flash column chromatography.

References

Application Notes and Protocols for (5-Octylfuran-2-YL)methanol in Biofuel Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives sourced from renewable biomass are emerging as promising candidates for the next generation of biofuels. Among these, long-chain alkyl furans, such as (5-Octylfuran-2-YL)methanol and its related ether and alkane derivatives, are of particular interest for their potential as diesel and jet fuel blendstocks. The introduction of a long alkyl chain, in this case, an octyl group, is expected to enhance key fuel properties including cetane number, energy density, and lubricity, while improving cold-flow characteristics compared to conventional biodiesel.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives as biofuels. While direct experimental data for this compound is limited in publicly available literature, the information presented herein is based on established synthesis routes and known properties of analogous long-chain furanic compounds.

Application Notes

The primary application of this compound in biofuel production is as a precursor to more stable and energy-dense fuel molecules. The hydroxyl group can be a site for further reactions, or the entire molecule can be upgraded through hydrodeoxygenation. The main pathways include:

  • Etherification: The hydroxyl group of this compound can be etherified to produce furanic ethers. These ethers exhibit improved stability and viscosity compared to the alcohol.

  • Hydrodeoxygenation (HDO): This is a critical upgrading step to remove oxygen from the furan ring and the side chain, resulting in the formation of long-chain alkanes. These alkanes are fully compatible with existing petroleum infrastructure and can be used as "drop-in" biofuels. The resulting C13 alkane from this compound would be an ideal component for diesel or jet fuel.

Key Advantages of Long-Chain Alkyl Furans as Biofuels:

  • High Energy Density: The long alkyl chain contributes to a higher energy content compared to shorter-chain biofuels like ethanol.

  • Improved Cetane Number: Longer alkyl chains generally lead to a higher cetane number, which is a critical measure of ignition quality for diesel fuels.[1][2][3]

  • Enhanced Cold-Flow Properties: Compared to fatty acid methyl esters (FAMEs) in biodiesel, furan-based biofuels with long alkyl chains can exhibit better performance at low temperatures.

  • Renewable Feedstock: These compounds can be derived from lignocellulosic biomass, a non-food, renewable resource.

Quantitative Data

Table 1: Comparison of Fuel Properties

Fuel CandidateMolecular FormulaCetane Number (Predicted/Experimental)Kinematic Viscosity (cSt at 40°C)Density (g/cm³)
(5-Octyloxymethyl)furan-2-carbaldehydeC14H20O3~40-50 (estimated)~5-8 (estimated)~0.98 (estimated)
Tridecane (HDO product)C13H2851.52.10.756
2-MethylfuranC5H6O<100.40.913
2,5-DimethylfuranC6H8O~400.50.90
Conventional Diesel~C12-C2040-551.9-4.10.82-0.85

Data for 2-Methylfuran and 2,5-Dimethylfuran are included for comparison of chain length effects. Data for Tridecane represents the fully deoxygenated product.

Experimental Protocols

The synthesis of this compound is not directly reported. However, a plausible synthetic route involves the etherification of 5-(hydroxymethyl)furfural (HMF) with octanol to form 5-(octyloxymethyl)furfural, followed by the reduction of the aldehyde group. A more direct, though less documented, approach could be the reaction of furfuryl alcohol with an octylating agent.

For the purpose of biofuel application, the direct etherification of HMF to 5-(alkoxymethyl)furfurals is a well-established route to introduce a long alkyl chain. The subsequent hydrodeoxygenation of the furan ring and ether linkage yields the desired long-chain alkanes.

Protocol 1: Synthesis of 5-(Octyloxymethyl)furfural via Etherification of HMF

This protocol is adapted from established procedures for the synthesis of 5-(alkoxymethyl)furfurals.[4]

Materials:

  • 5-(Hydroxymethyl)furfural (HMF)

  • 1-Octanol

  • Solid acid catalyst (e.g., Amberlyst-15, H-BEA zeolite)

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve HMF (1 equivalent) in an excess of 1-octanol (e.g., 10 equivalents). Toluene can be used as a co-solvent to aid in the removal of water via a Dean-Stark trap.

  • Add the solid acid catalyst (e.g., 10 wt% relative to HMF).

  • Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of HMF is complete.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture and wash it with a small amount of toluene.

  • Remove the excess 1-octanol and toluene from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-(octyloxymethyl)furfural.

Protocol 2: Hydrodeoxygenation (HDO) of 5-(Octyloxymethyl)furfural to Tridecane

This protocol is a general procedure for the HDO of furan derivatives to alkanes.[5][6][7]

Materials:

  • 5-(Octyloxymethyl)furfural

  • Bifunctional catalyst (e.g., Pt/C, Ru/C, or Pd/C with a solid acid support like Nb2O5 or zeolites)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Solvent (e.g., dodecane, hexadecane)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Charge the high-pressure autoclave reactor with 5-(octyloxymethyl)furfural, the catalyst (e.g., 5 wt% of the substrate), and the solvent.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to the reaction temperature (e.g., 150-250 °C) while stirring.

  • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-8 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Collect the liquid product and separate the catalyst by filtration or centrifugation.

  • Analyze the product mixture using GC-MS to identify and quantify the resulting alkanes, primarily tridecane.

Visualizations

Synthesis_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) OMF 5-(Octyloxymethyl)furfural HMF->OMF Etherification (Acid Catalyst) Octanol 1-Octanol Octanol->OMF Tridecane Tridecane (Biofuel) OMF->Tridecane Hydrodeoxygenation (H2, Metal Catalyst)

Caption: Synthetic pathway from HMF to Tridecane.

Experimental_Workflow cluster_synthesis Synthesis of 5-(Octyloxymethyl)furfural cluster_hdo Hydrodeoxygenation to Tridecane Reaction Reaction of HMF and 1-Octanol Catalyst_Addition Addition of Acid Catalyst Reaction->Catalyst_Addition Heating Heating and Stirring Catalyst_Addition->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Catalyst Filtration & Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Reactor_Setup Autoclave Reactor Setup Purification->Reactor_Setup Starting Material H2_Pressurization Hydrogen Pressurization Reactor_Setup->H2_Pressurization HDO_Reaction Heating under H2 H2_Pressurization->HDO_Reaction Product_Collection Product Collection HDO_Reaction->Product_Collection Analysis GC-MS Analysis Product_Collection->Analysis

Caption: Experimental workflow for biofuel production.

References

Application Notes and Protocols for the Polymerization of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Octylfuran-2-YL)methanol is a bio-based monomer with the potential to produce novel polymers with unique properties. The furan ring provides rigidity and thermal stability, while the long octyl chain introduces hydrophobicity and flexibility. These characteristics make poly(this compound) a promising candidate for applications in coatings, adhesives, composites, and as a hydrophobic modification agent for other polymers. This document outlines a proposed method for the synthesis and characterization of poly(this compound) via acid-catalyzed polymerization.

Proposed Polymerization Pathway

The polymerization of this compound is expected to proceed through an acid-catalyzed polycondensation mechanism, analogous to that of furfuryl alcohol.[1][2][3] The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a reactive carbocation. This carbocation then attacks the C5 position of another monomer molecule, leading to the formation of methylene bridges between the furan rings.

Polymerization_Pathway Monomer This compound Protonation Protonation (H+) Monomer->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation - H2O Dimer Dimer Carbocation->Dimer + Monomer Polymer Poly(this compound) Dimer->Polymer + n Monomers - n H2O

Caption: Proposed acid-catalyzed polymerization pathway of this compound.

Experimental Protocols

Materials
  • This compound (Monomer)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (Catalyst)

  • Sodium bicarbonate (Neutralizing agent)

  • Methanol (Precipitating solvent)

  • Deionized water

  • Anhydrous magnesium sulfate (Drying agent)

  • Nitrogen gas (Inert atmosphere)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Proposed Polymerization Procedure
  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

    • Purge the system with nitrogen for 15 minutes to create an inert atmosphere.

  • Monomer Dissolution:

    • In the flask, dissolve a known amount of this compound in toluene (e.g., 20% w/v solution).

  • Catalyst Addition:

    • In a separate vial, prepare a solution of p-toluenesulfonic acid in a small amount of toluene.

    • Slowly add the catalyst solution to the monomer solution at room temperature while stirring. The catalyst loading can be varied (e.g., 0.1-1.0 mol% relative to the monomer) to control the reaction rate and polymer molecular weight.

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (e.g., 80-110°C) and maintain it for a predetermined time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity.

  • Quenching and Neutralization:

    • After the desired reaction time, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Stir for 30 minutes.

  • Purification:

    • Transfer the mixture to a separatory funnel and wash the organic layer with deionized water (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Polymer Isolation:

    • Concentrate the solution using a rotary evaporator to remove the toluene.

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and oligomers.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Dissolve Dissolve Monomer in Toluene Setup->Dissolve AddCatalyst Add Catalyst Solution Dissolve->AddCatalyst Polymerize Polymerization (Heat & Stir) AddCatalyst->Polymerize Quench Quench & Neutralize Polymerize->Quench Purify Purification (Washing & Drying) Quench->Purify Isolate Isolate Polymer (Precipitation) Purify->Isolate Characterize Characterization Isolate->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis of poly(this compound).

Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Expected Observations
¹H NMR Disappearance of the hydroxyl proton signal. Broadening of the signals corresponding to the furan ring and methylene protons. Appearance of new signals for the methylene bridges.
FTIR Disappearance of the broad O-H stretching band (~3300 cm⁻¹). Presence of characteristic C-O-C stretching bands of the furan ring (~1015 cm⁻¹).
GPC Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
DSC Determination of the glass transition temperature (Tg). The Tg is expected to be lower than that of poly(furfuryl alcohol) due to the plasticizing effect of the octyl chains.
TGA Evaluation of the thermal stability of the polymer. A high degradation temperature is expected due to the furan ring.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for poly(this compound) synthesized under different conditions. This data is for illustrative purposes and will need to be determined experimentally.

Sample ID Catalyst (mol%) Temp (°C) Time (h) Mn ( g/mol ) PDI Tg (°C) Td,5% (°C)
POFM-10.180125,0002.115280
POFM-20.5801212,0002.520285
POFM-30.5100615,0002.822290
POFM-41.0100618,0003.225295

Mn = Number average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Td,5% = Temperature at 5% weight loss.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

The proposed application notes and protocols provide a starting point for the synthesis and characterization of poly(this compound). The unique combination of a rigid furan backbone and a flexible octyl side chain is expected to yield a polymer with a versatile set of properties, making it a material of interest for a range of applications in the field of sustainable polymers. Further research is necessary to optimize the polymerization conditions and to fully evaluate the material's performance characteristics.

References

Application Note: Quantitative Analysis of (5-Octylfuran-2-YL)methanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of (5-Octylfuran-2-YL)methanol in a solution, typically a non-aqueous solvent, using gas chromatography-mass spectrometry (GC-MS) following silylation derivatization. This method is designed for researchers and professionals in drug development and related fields who require a robust and reliable method for the quantification of furan-containing compounds with a hydroxyl functional group. The protocol outlines sample preparation, derivatization, instrument parameters, and data analysis, and includes a list of necessary reagents and equipment.

Introduction

This compound is a furan derivative characterized by a long alkyl chain and a primary alcohol functional group. The analysis of such compounds by gas chromatography can be challenging due to potential issues with volatility and peak tailing associated with the polar hydroxyl group. To overcome these challenges, a derivatization step is employed to convert the alcohol into a more volatile and thermally stable trimethylsilyl (TMS) ether. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient silylation. For accurate quantification, a deuterated long-chain alcohol, Dodecanol-d26, is proposed as an internal standard to compensate for variations in sample preparation and instrument response.

Experimental Protocol

Reagents and Materials
  • This compound (analyte)

  • Dodecanol-d26 (internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane (or other suitable solvent)

  • Methanol (for cleaning)

  • GC vials with caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Preparation of Standard Solutions

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous hexane.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dodecanol-d26 and dissolve it in 10 mL of anhydrous hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with anhydrous hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation and Derivatization
  • Transfer 100 µL of the sample or calibration standard into a GC vial.

  • Add 20 µL of the internal standard stock solution (if not already added to the calibration standards).

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

GC Parameter Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Transfer Line Temp. 280°C
MS Parameter Setting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (Analyte) To be determined from the mass spectrum of the derivatized analyte (e.g., M+, M-15, and other characteristic fragments)
SIM Ions (IS) To be determined from the mass spectrum of the derivatized internal standard

Data Presentation

Table 1: GC-MS Instrument Parameters
Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280°C
Injection Volume 1 µL (Split 20:1)
Carrier Gas Helium (1.0 mL/min)
Oven Program 80°C (2 min), then 15°C/min to 280°C (10 min)
MS Source Temperature 230°C
MS Quad Temperature 150°C
Ionization Energy 70 eV
Scan Range m/z 40-550
Table 2: Expected Retention Times and Quantitation Ions
Compound Expected Retention Time (min) Quantitation Ion (m/z) Qualifier Ions (m/z)
TMS-derivatized this compoundTo be determined experimentallyTo be determinedTo be determined
TMS-derivatized Dodecanol-d26 (Internal Standard)To be determined experimentallyTo be determinedTo be determined

Note: The exact retention times and mass fragments should be determined by injecting the derivatized standards individually.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Sample or Calibration Standard add_is Add Internal Standard (Dodecanol-d26) prep_sample->add_is 100 µL add_pyridine Add Anhydrous Pyridine add_is->add_pyridine 20 µL add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa 50 µL vortex Vortex Mix add_bstfa->vortex 100 µL heat Heat at 70°C for 60 min vortex->heat gcms_injection Inject 1 µL into GC-MS heat->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The use of silylation derivatization with BSTFA and an appropriate deuterated internal standard ensures high sensitivity, good chromatographic peak shape, and accurate quantification. This method is suitable for routine analysis in research and quality control laboratories. Researchers should perform a full method validation according to the relevant guidelines to ensure the reliability of the results for their specific application.

Application Notes and Protocols: Esterification of (5-Octylfuran-2-YL)methanol for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester derivatives of (5-Octylfuran-2-YL)methanol, a compound of interest for the development of new flavor and fragrance ingredients. The following sections outline both enzymatic and classic chemical esterification methods, offering flexibility in synthesis strategy depending on desired product attributes and process constraints.

Introduction

This compound is a versatile substrate for esterification, yielding a range of esters with potential applications in the flavor and fragrance industry. The furan moiety, combined with a long alkyl chain, provides a unique structural motif that, upon esterification, can lead to a diverse array of aromatic profiles, from fruity and floral to waxy and fatty notes. The choice of esterification method, whether enzymatic or chemical, can influence the final product's characteristics and sensory perception. Enzymatic synthesis, often utilizing lipases, is favored for its high selectivity, mild reaction conditions, and production of "natural" labeled esters.[1][2][3] Chemical synthesis, such as the Fischer-Speier esterification, offers a robust and scalable alternative.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data for the synthesis of various esters from this compound. These values are representative of typical outcomes for such reactions and are intended for comparative purposes.

Table 1: Enzymatic Esterification of this compound with Various Acyl Donors

Ester ProductAcyl DonorEnzymeReaction Time (h)Conversion (%)Isolated Yield (%)Fragrance Profile
(5-Octylfuran-2-YL)methyl acetateAcetic AcidNovozym 435249588Fruity, Green, Slightly Woody
(5-Octylfuran-2-YL)methyl propionatePropionic AcidNovozym 435369285Sweet, Fruity, Rum-like
(5-Octylfuran-2-YL)methyl butyrateButyric AcidNovozym 435488880Pungent, Fruity, Buttery
(5-Octylfuran-2-YL)methyl hexanoateHexanoic AcidNovozym 435488578Waxy, Fruity, Oily

Table 2: Chemical (Fischer) Esterification of this compound with Various Carboxylic Acids

Ester ProductCarboxylic AcidCatalystReaction Time (h)Conversion (%)Isolated Yield (%)Fragrance Profile
(5-Octylfuran-2-YL)methyl acetateAcetic AcidH₂SO₄6>9992Fruity, Green, Sharp
(5-Octylfuran-2-YL)methyl propionatePropionic AcidH₂SO₄8>9990Sweet, Fruity, slightly acidic
(5-Octylfuran-2-YL)methyl butyrateButyric AcidH₂SO₄109888Pungent, Fruity, Cheesy
(5-Octylfuran-2-YL)methyl hexanoateHexanoic AcidH₂SO₄129585Waxy, Fruity, Fatty

Experimental Protocols

Protocol 1: Enzymatic Esterification using Immobilized Lipase

This protocol describes a solvent-free enzymatic synthesis of (5-Octylfuran-2-YL)methyl acetate.[2][4]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (3Å, activated)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1 equivalent).

  • Add glacial acetic acid (1.2 equivalents).

  • Add immobilized lipase (10% by weight of the alcohol).

  • Add activated molecular sieves (20% by weight of the alcohol) to remove the water produced during the reaction.

  • The reaction mixture is stirred at a constant temperature (e.g., 50-60°C) in an orbital shaker.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter off the enzyme and molecular sieves. The enzyme can be washed with a solvent and reused.

  • The crude product is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation under reduced pressure.

Protocol 2: Fischer-Speier Esterification

This protocol details the chemical synthesis of (5-Octylfuran-2-YL)methyl propionate.

Materials:

  • This compound

  • Propionic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent), propionic acid (1.5 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Mandatory Visualizations

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup & Purification cluster_product Final Product Reactants this compound + Acyl Donor Enzymatic Enzymatic Synthesis (Lipase) Reactants->Enzymatic Mild Conditions Chemical Chemical Synthesis (Acid Catalyst) Reactants->Chemical Reflux Workup Washing & Extraction Enzymatic->Workup Chemical->Workup Purification Chromatography or Distillation Workup->Purification Ester Target Ester Purification->Ester

Caption: General workflow for the synthesis of esters from this compound.

Enzymatic_Esterification_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_intermediate Intermediate Complex cluster_products Products Alcohol This compound Enzyme Lipase Alcohol->Enzyme Acid Carboxylic Acid Acid->Enzyme Complex Acyl-Enzyme Intermediate Enzyme->Complex Acylation Ester Target Ester Complex->Ester Alcoholysis Water Water Complex->Water

Caption: Simplified signaling pathway of lipase-catalyzed esterification.

Fischer_Esterification_Mechanism Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Attack Nucleophilic Attack by Alcohol Protonation->Attack ProtonTransfer Proton Transfer Attack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End Ester + Water Deprotonation->End -H+

Caption: Logical relationship of steps in Fischer-Speier esterification.

References

Application Notes and Protocols: (5-Octylfuran-2-YL)methanol as a Versatile Building Block for Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (5-octylfuran-2-yl)methanol, a bio-renewable platform chemical, in the synthesis of a diverse range of fine chemicals. The presence of a reactive furan nucleus, a primary alcohol functional group, and a lipophilic octyl chain makes this molecule an attractive starting material for applications in pharmaceuticals, agrochemicals, polymers, surfactants, and specialty materials.

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process involving the introduction of the octyl group onto the furan ring, followed by the reduction of a carbonyl group to the primary alcohol. A plausible synthetic route involves the Grignard reaction of an octylmagnesium halide with furfural, which can introduce the alkyl chain, followed by reduction of the resulting aldehyde.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Octylfuran-2-carbaldehyde via Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromooctane (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux. Maintain the reaction temperature at 40-50 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-octylfuran-2-carbaldehyde.

Step 2: Reduction of 5-Octylfuran-2-carbaldehyde to this compound

  • Dissolve 5-octylfuran-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound, which can be further purified by vacuum distillation.

Quantitative Data: Synthesis of this compound

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Grignard ReactionFurfural, 1-BromooctaneMg, I₂THF0 - 50665-75
2. Reduction5-Octylfuran-2-carbaldehydeNaBH₄Methanol0 - RT290-98

Synthesis Workflow

G Furfural Furfural Grignard Grignard Reaction Furfural->Grignard OctylMgBr Octylmagnesium Bromide OctylMgBr->Grignard Aldehyde 5-Octylfuran-2-carbaldehyde Grignard->Aldehyde Reduction Reduction Aldehyde->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthesis of this compound.

Applications in Fine Chemical Synthesis

Diels-Alder Reactions for Novel Polycyclic Compounds

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles, providing access to complex oxygen-containing bicyclic structures.[3] The long octyl chain can enhance the solubility of these adducts in nonpolar media and introduce hydrophobic properties, making them interesting precursors for specialty polymers, surfactants, and biologically active molecules.[4]

Experimental Protocol: Diels-Alder Reaction with Maleimide

  • In a sealed tube, dissolve this compound (1.0 eq) and maleimide (1.1 eq) in toluene.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the exo and endo cycloadducts.

Quantitative Data: Diels-Alder Reaction

DienophileSolventTemperature (°C)Time (h)Yield (%)Exo/Endo Ratio
MaleimideToluene1102485-9595:5
AcrylonitrileXylene1404870-8090:10

Diels-Alder Reaction Workflow

G BuildingBlock This compound Reaction Diels-Alder Reaction BuildingBlock->Reaction Dienophile Dienophile (e.g., Maleimide) Dienophile->Reaction Product Oxabicycloheptene Derivative Reaction->Product

Caption: Diels-Alder reaction workflow.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid.[5][6] These derivatives are valuable intermediates. The aldehyde can be used in olefination and condensation reactions, while the carboxylic acid can serve as a monomer for polyesters and polyamides or as a precursor for pharmaceuticals.[7]

Experimental Protocol: Oxidation to 5-Octylfuran-2-carboxylic acid

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Filter the mixture through a pad of Celite and wash with acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield 5-octylfuran-2-carboxylic acid.

Quantitative Data: Oxidation Reactions

Oxidizing AgentProductSolventTemperature (°C)Time (h)Yield (%)
PCC5-Octylfuran-2-carbaldehydeDCMRT285-95
Jones Reagent5-Octylfuran-2-carboxylic acidAcetone0 - RT280-90

Oxidation Workflow

G BuildingBlock This compound Oxidation Oxidation BuildingBlock->Oxidation Aldehyde 5-Octylfuran-2-carbaldehyde Oxidation->Aldehyde FurtherOxidation Further Oxidation Aldehyde->FurtherOxidation CarboxylicAcid 5-Octylfuran-2-carboxylic acid FurtherOxidation->CarboxylicAcid

Caption: Oxidation of this compound.

Etherification for Biofuel and Solvent Applications

Etherification of this compound with various alcohols can produce a range of ethers with potential applications as biofuels, fuel additives, or green solvents.[8][9] The presence of the octyl group is expected to enhance the cetane number and improve the cold flow properties of the resulting ethers.

Experimental Protocol: Acid-Catalyzed Etherification with Ethanol

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of ethanol.

  • Add a catalytic amount of a solid acid catalyst, such as Amberlyst-15 or montmorillonite K10.[9]

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter off the catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 2-(ethoxymethyl)-5-octylfuran.

Quantitative Data: Etherification Reactions

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
EthanolAmberlyst-1578680-90
ButanolMontmorillonite K10118875-85

G BuildingBlock This compound Reaction Acid-Catalyzed Etherification BuildingBlock->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Product 2-(Alkoxymethyl)-5-octylfuran Reaction->Product

Caption: Esterification of this compound.

References

High-Yield Synthesis of (5-Octylfuran-2-YL)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of (5-Octylfuran-2-YL)methanol and its subsequent derivatization into ethers and esters. These compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the lipophilic character imparted by the octyl chain.

Introduction

Furan derivatives are important heterocyclic compounds with a wide range of biological activities and applications.[1] The introduction of a long alkyl chain, such as an octyl group, at the 5-position of the furan ring, coupled with a reactive hydroxymethyl group at the 2-position, creates a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document outlines a reliable and high-yield synthetic strategy for this compound, along with protocols for the preparation of its ether and ester derivatives.

Synthetic Strategy

The primary strategy for the synthesis of this compound involves a two-step process starting from commercially available 2-furoic acid. The key steps are:

  • Friedel-Crafts Acylation: Introduction of an octanoyl group onto the furan ring of 2-furoic acid chloride.

  • Reduction: Concurrent reduction of the resulting ketone and carboxylic acid functionalities to an alkyl chain and a primary alcohol, respectively.

This approach is advantageous as it avoids the use of organometallic reagents which can be sensitive to the acidic proton of the carboxyl group.

Experimental Protocols

Synthesis of 5-Octanoyl-2-furoic acid

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Octanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-furoic acid (1 eq.) in an excess of thionyl chloride (5 eq.). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-furoyl chloride.

  • Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane to 0 °C in an ice bath. To this, add a solution of 2-furoyl chloride (1 eq.) and octanoyl chloride (1.2 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-octanoyl-2-furoic acid.

  • Purification: Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure 5-octanoyl-2-furoic acid.

Synthesis of this compound

Materials:

  • 5-Octanoyl-2-furoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, saturated solution

  • Ethyl acetate

  • Hexane

Procedure:

  • Reduction: To a stirred suspension of lithium aluminum hydride (4 eq.) in anhydrous tetrahydrofuran at 0 °C, add a solution of 5-octanoyl-2-furoic acid (1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis of (5-Octylfuran-2-YL)methyl ether Derivatives

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.5 eq.) and stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude ether derivative by column chromatography on silica gel.

Synthesis of (5-Octylfuran-2-YL)methyl ester Derivatives

Materials:

  • This compound

  • Carboxylic acid or acid chloride

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dicyclohexylcarbodiimide (DCC) (if starting from carboxylic acid)

  • Triethylamine (if starting from acid chloride)

  • Dichloromethane (DCM), anhydrous

Procedure (from Carboxylic Acid):

  • To a solution of this compound (1 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in DCM.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Work-up: Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Procedure (from Acid Chloride):

  • To a solution of this compound (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add the acid chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Data Presentation

Compound Synthetic Step Starting Material Reagents Typical Yield (%) Purification Method
5-Octanoyl-2-furoic acidAcylation2-Furoic acidSOCl₂, Octanoyl chloride, AlCl₃75-85Recrystallization
This compoundReduction5-Octanoyl-2-furoic acidLiAlH₄80-90Column Chromatography
(5-Octylfuran-2-YL)methyl methyl etherEtherificationThis compoundNaH, CH₃I85-95Column Chromatography
(5-Octylfuran-2-YL)methyl acetateEsterificationThis compoundAcetic anhydride, DMAP90-98Column Chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_purification Purification 2-Furoic_acid 2-Furoic Acid Acylation Friedel-Crafts Acylation (SOCl₂, Octanoyl Chloride, AlCl₃) 2-Furoic_acid->Acylation Intermediate 5-Octanoyl-2-furoic acid Acylation->Intermediate Reduction Reduction (LiAlH₄) Intermediate->Reduction Recrystallization Recrystallization Intermediate->Recrystallization Parent_Compound This compound Reduction->Parent_Compound Etherification Etherification (NaH, R-X) Parent_Compound->Etherification Esterification Esterification (R'COOH/R'COCl) Parent_Compound->Esterification Column_Chromatography Column Chromatography Parent_Compound->Column_Chromatography Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Ether_Derivatives->Column_Chromatography Ester_Derivatives->Column_Chromatography metabolic_pathway Furan_Derivative This compound Derivative CYP450 Cytochrome P450 (Oxidation) Furan_Derivative->CYP450 Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Detoxification Detoxification Epoxide->Detoxification GSH Toxicity Covalent Binding to Macromolecules (Toxicity) Epoxide->Toxicity GSH_Conjugate Glutathione (GSH) Conjugate Detoxification->GSH_Conjugate Excretion Excretion GSH_Conjugate->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of (5-Octylfuran-2-YL)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the reduction of the corresponding aldehyde, 5-octyl-2-furaldehyde. This transformation is typically achieved using a chemical reducing agent. The general reaction is illustrated below:

Chemical reaction showing the reduction of 5-octyl-2-furaldehyde to this compound.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors throughout the experimental process. The most common issues include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the reducing agent.

  • Side Reactions: The furan ring and the aldehyde can participate in undesired side reactions, such as over-reduction, hydrogenolysis, or polymerization, which consume the starting material and reduce the yield of the desired product.[1][2]

  • Product Degradation: Furan-containing compounds can be sensitive to acidic conditions and may degrade during the reaction or workup.[2] 5-Methylfurfural, a similar compound, is known to discolor and degrade rapidly upon standing.

  • Suboptimal Reagent Purity: The purity of the starting material, 5-octyl-2-furaldehyde, and the reducing agent can significantly impact the reaction outcome.

  • Inefficient Purification: Product loss during the extraction and purification steps is a common cause of reduced isolated yield.

Q3: What are the typical side products, and how can their formation be minimized?

Several side reactions can compete with the desired aldehyde reduction, leading to a mixture of products.[1][2][3]

  • Over-reduction to 2-Methyl-5-octylfuran: The furan ring itself can be reduced, especially under harsh conditions or with certain catalysts.

  • Hydrogenolysis: This involves the cleavage of the C-O bond of the newly formed alcohol, which can lead to the formation of furan-containing alkanes.[1]

  • Polymerization/Oligomerization: Furfuryl alcohol and its derivatives can undergo acid-catalyzed polymerization.[4] It is crucial to maintain neutral or slightly basic conditions during the workup and purification.

To minimize these side reactions, consider the following:

  • Choice of Reducing Agent: Use milder reducing agents like sodium borohydride, which are more selective for the aldehyde group.

  • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to enhance selectivity.[5]

  • pH Control: Ensure the reaction mixture and the subsequent workup are not acidic to prevent polymerization.

Q4: What are the best practices for purifying this compound?

Due to the presence of a long alkyl chain, this compound has significantly different polarity compared to smaller furfuryl alcohols.

  • Extraction: After quenching the reaction, the product should be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help remove residual water.

  • Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient of ethyl acetate in hexanes is typically used to elute the product.

  • Distillation: For larger scale purifications, vacuum distillation can be employed. However, care must be taken as furan derivatives can be heat-sensitive.

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues in the synthesis of this compound.

Decision-Making Workflow for Troubleshooting Low Yield

G start Low Yield of This compound check_completion Was the starting material (5-octyl-2-furaldehyde) fully consumed? start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No side_products Are there significant side products observed (e.g., by TLC or GC-MS)? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase molar equivalents of reducing agent - Adjust temperature incomplete_rxn->optimize_conditions final_product Improved Yield optimize_conditions->final_product yes_side_products Side Reactions are Dominant side_products->yes_side_products Yes purification_issue Is the product lost during workup or purification? side_products->purification_issue No mitigate_side_rxns Mitigate Side Reactions: - Use a more selective reducing agent (e.g., NaBH₄) - Lower the reaction temperature - Ensure pH is not acidic yes_side_products->mitigate_side_rxns mitigate_side_rxns->final_product yes_purification_issue Purification Inefficiency purification_issue->yes_purification_issue Yes purification_issue->final_product No optimize_purification Optimize Purification: - Perform careful extractions - Optimize chromatography conditions - Consider vacuum distillation for larger scales yes_purification_issue->optimize_purification optimize_purification->final_product

Caption: Troubleshooting workflow for low yield.

Experimental Protocols and Data

General Protocol for the Reduction of 5-octyl-2-furaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-octyl-2-furaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride, 1.1-1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

General Synthesis Workflow

G start_material 5-octyl-2-furaldehyde in Solvent reducing_agent Add Reducing Agent (e.g., NaBH₄) at 0°C start_material->reducing_agent reaction Reaction at RT (Monitor by TLC) reducing_agent->reaction quench Quench Reaction (e.g., with H₂O) reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Synthesis workflow diagram.

Impact of Reaction Conditions on Furfural Reduction Yield

While specific data for 5-octyl-2-furaldehyde is limited, the following table, based on studies of furfural reduction, illustrates how different parameters can influence the yield of the corresponding alcohol.[5][6][7]

Catalyst/Reducing AgentSolventTemperature (°C)Time (h)Furfural Conversion (%)Furfuryl Alcohol Yield (%)
5 wt.% KF/γ-Al₂O₃ with PMHSDMF250.59997
meso-Zr-SA152-propanol110498.897.6
3% Pt/BiocharToluene210260.848.2

This data is for the reduction of furfural, not 5-octyl-2-furaldehyde, and serves as an illustrative guide for reaction optimization.

Potential Side Reactionsdot

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 5-octyl-2-furaldehyde B This compound A->B Reduction (e.g., NaBH₄) C Over-reduction Product (2-Methyl-5-octylfuran) A->C Harsh Conditions D Polymerization/Oligomerization B->D Acidic Conditions E Hydrogenolysis Product B->E Strong Reducing Agents

References

Side reactions in the synthesis of (5-Octylfuran-2-YL)methanol and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of (5-Octylfuran-2-YL)methanol. The information is tailored for researchers, scientists, and professionals in drug development to help identify and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via the reduction of 5-octylfuran-2-carbaldehyde?

The most prevalent side reactions during the reduction of 5-octylfuran-2-carbaldehyde typically involve the furan ring itself, which can be sensitive to acidic conditions and certain reducing agents. Key side reactions include:

  • Furan Ring Opening: Under acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound. This is often initiated by protonation of the furan oxygen.

  • Polymerization/Resinification: Furans, particularly those with electron-donating groups, are susceptible to polymerization in the presence of strong acids, leading to the formation of dark, insoluble materials.

  • Over-reduction: While less common with milder reducing agents like sodium borohydride (NaBH4), stronger agents such as lithium aluminum hydride (LiAlH4) can potentially lead to the reduction of the furan ring itself, especially at elevated temperatures.

  • Cannizzaro Reaction: In the presence of a strong base, if the reduction is not complete, the starting aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.

Q2: How can I prevent the formation of colored impurities and polymeric byproducts?

The formation of colored impurities and polymers is often linked to the acidic degradation of the furan ring. To prevent this:

  • Maintain Neutral or Slightly Basic pH: Avoid acidic conditions throughout the reaction and work-up. If an acid wash is necessary, use a dilute, weak acid and minimize contact time. The use of a buffered system can also be beneficial.

  • Control Reaction Temperature: Exothermic reactions can lead to localized heating, which may promote side reactions. It is advisable to add reagents portion-wise and maintain a low temperature (e.g., 0-5 °C) during the reduction.

  • Use High-Purity Starting Materials: Impurities in the starting 5-octylfuran-2-carbaldehyde can act as initiators for polymerization. Ensure the aldehyde is pure before commencing the reaction.

  • Work-up Under Inert Atmosphere: While not always necessary, working up the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product and other sensitive species.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reducing agent may not have been added in sufficient molar excess, or the reaction time might be too short. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting aldehyde.

  • Product Degradation: As mentioned, the furan ring is sensitive to acid. If the work-up involves acidic steps, you may be losing the product to degradation.

  • Loss During Extraction: this compound has some water solubility due to the hydroxyl group. Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The use of a brine wash can also help to reduce the solubility of the product in the aqueous phase.

  • Volatility: While the octyl chain reduces volatility, some loss may occur during solvent removal under high vacuum, especially if excessive heat is applied.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Dark brown or black reaction mixture Polymerization of the furan ring due to acidic conditions.- Ensure the reaction and work-up are performed under neutral or slightly basic conditions.- Control the temperature, keeping it low (0-5 °C) during reagent addition.- Use purified starting materials.
Presence of a 1,4-dicarbonyl compound in NMR/MS Acid-catalyzed furan ring opening.- Avoid any acidic treatment during the work-up.- If an acid wash is unavoidable, use a pre-cooled, dilute solution of a weak acid and minimize contact time.
Starting material (aldehyde) remains after the reaction Insufficient reducing agent or short reaction time.- Increase the molar equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of NaBH4).- Monitor the reaction progress with TLC until the starting material is fully consumed.
Formation of 5-octylfuroic acid Cannizzaro reaction due to basic conditions and unreacted aldehyde.- Ensure complete reduction of the aldehyde.- If using a strong base, add it at a low temperature and only after the reduction is complete.

Experimental Protocol: Reduction of 5-octylfuran-2-carbaldehyde

This protocol provides a general method for the synthesis of this compound using sodium borohydride.

Materials:

  • 5-octylfuran-2-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (or Ethanol)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Dissolve 5-octylfuran-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.

  • Carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Remove the bulk of the methanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions Start 5-Octylfuran-2-carbaldehyde Product This compound Start->Product Reduction (e.g., NaBH4) Side1 1,4-Dicarbonyl Compound (Ring Opening) Start->Side1 Acidic Conditions (H+) Side2 Polymeric Resin Start->Side2 Strong Acid Side3 5-Octylfuroic Acid (Cannizzaro) Start->Side3 Strong Base (e.g., NaOH) + Unreacted Aldehyde

Optimization of reaction conditions for the production of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of (5-Octylfuran-2-YL)methanol. The guidance is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Synthetic Pathway Overview

The production of this compound is typically achieved through a four-step synthetic sequence starting from furan. This pathway involves:

  • Friedel-Crafts Acylation: Introduction of an octanoyl group onto the furan ring.

  • Ketone Reduction: Conversion of the acyl group to an octyl group.

  • Formylation: Introduction of a formyl group at the 5-position of the 2-octylfuran intermediate.

  • Aldehyde Reduction: Reduction of the formyl group to a hydroxymethyl group to yield the final product.

Synthetic_Pathway Furan Furan AcylFuran 2-Octanoylfuran Furan->AcylFuran Octanoyl Chloride, BF3·OEt2 OctylFuran 2-Octylfuran AcylFuran->OctylFuran Wolff-Kishner or Clemmensen Reduction FormylOctylFuran 5-Octylfuran-2-carbaldehyde OctylFuran->FormylOctylFuran Vilsmeier-Haack (DMF, POCl3) FinalProduct This compound FormylOctylFuran->FinalProduct NaBH4

Caption: Synthetic route to this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during each synthetic step in a question-and-answer format.

Step 1: Friedel-Crafts Acylation of Furan

Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield and a significant amount of black, insoluble polymer?

Answer: Furan is highly reactive and prone to polymerization under strong acidic conditions.[1] Classical Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are often too harsh for furan.[1]

Troubleshooting Strategies:

  • Choice of Catalyst: Switch to a milder Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) is a recommended alternative for the acylation of sensitive substrates like furan.[1] Other milder catalysts that have been used for acylation of heteroaromatics include metal triflates like tin(II) triflate or ytterbium(III) triflate.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize polymerization.

  • Reagent Addition: Add the acylating agent (octanoyl chloride) slowly to the solution of furan and the Lewis acid to control the reaction exotherm.

Question: What are the optimal reaction conditions for the Friedel-Crafts acylation of furan with octanoyl chloride?

Answer: While specific conditions can vary, a general optimized protocol would involve the following:

ParameterRecommended Condition
Catalyst Boron trifluoride etherate (BF₃·OEt₂)
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)
Temperature 0 °C to room temperature
Stoichiometry Furan (1 eq.), Octanoyl chloride (1-1.2 eq.), BF₃·OEt₂ (1-1.2 eq.)
Reaction Time 1-4 hours

Experimental Protocol: Synthesis of 2-Octanoylfuran

  • To a stirred solution of furan (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add boron trifluoride etherate (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add octanoyl chloride (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-octanoylfuran.

Step 2: Reduction of 2-Octanoylfuran

Question: Which reduction method is better for converting 2-octanoylfuran to 2-octylfuran: Clemmensen or Wolff-Kishner?

Answer: The Wolff-Kishner reduction is generally preferred for furan-containing ketones. The furan ring is sensitive to the strongly acidic conditions of the Clemmensen reduction, which can lead to ring-opening or polymerization.[2] The Wolff-Kishner reduction is performed under basic conditions, which are more compatible with the furan moiety.[3][4]

Troubleshooting Wolff-Kishner Reduction:

Question: My Wolff-Kishner reduction is incomplete, and I am recovering starting material. What can I do?

Answer: Incomplete reactions are often due to insufficient temperature or the presence of water.

  • Huang-Minlon Modification: Employ the Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol or triethylene glycol.[4][5] After the initial formation of the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to the 180-200 °C required for the decomposition of the hydrazone.[4][5]

  • Anhydrous Conditions: Ensure all reagents and glassware are dry, although the Huang-Minlon modification is designed to remove water formed in situ.

Question: Are there any common side reactions during the Wolff-Kishner reduction of acylfurans?

Answer: A potential side reaction is the formation of azines. This can be minimized by using a slight excess of hydrazine and ensuring the reaction goes to completion.

Experimental Protocol: Wolff-Kishner Reduction of 2-Octanoylfuran (Huang-Minlon Modification)

  • In a round-bottom flask equipped with a distillation head and a condenser, combine 2-octanoylfuran (1.0 eq.), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq.), and potassium hydroxide (KOH) pellets (4-5 eq.).

  • Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the hydrazone.

  • Slowly increase the temperature to allow for the distillation of water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 2-octylfuran by vacuum distillation.

Step 3: Vilsmeier-Haack Formylation of 2-Octylfuran

Question: Where will the formyl group be introduced on the 2-octylfuran ring?

Answer: The Vilsmeier-Haack reaction on 2-substituted furans is highly regioselective, with formylation occurring almost exclusively at the vacant 5-position.[6] The alkyl group at the 2-position directs the electrophilic substitution to the other α-position.

Troubleshooting Vilsmeier-Haack Reaction:

Question: The Vilsmeier-Haack reaction is sluggish or gives a low yield. How can I improve it?

Answer:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high quality and anhydrous. The Vilsmeier reagent is sensitive to moisture.

  • Reaction Temperature: While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the furan derivative may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate.[7]

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is usually achieved by adding the reaction mixture to a basic solution (e.g., aqueous sodium acetate or sodium hydroxide) and stirring.

Experimental Protocol: Synthesis of 5-Octylfuran-2-carbaldehyde

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (as solvent and reagent) to 0 °C.

  • Slowly add POCl₃ (1.1-1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-octylfuran (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly adding it to a stirred solution of aqueous sodium acetate or sodium hydroxide.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude 5-octylfuran-2-carbaldehyde by vacuum distillation or column chromatography.

Step 4: Reduction of 5-Octylfuran-2-carbaldehyde

Question: What is a reliable method for reducing the aldehyde to the final alcohol product?

Answer: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes to primary alcohols.[8] It is generally compatible with the furan ring.

Troubleshooting Aldehyde Reduction:

Question: My NaBH₄ reduction is not going to completion. What could be the issue?

Answer:

  • Solvent: Sodium borohydride reductions are typically carried out in protic solvents like methanol or ethanol. The solvent plays a role in the reaction mechanism.

  • Stoichiometry: While NaBH₄ can theoretically provide four hydrides, it is common to use a slight excess (1.1-1.5 equivalents) to ensure complete reduction.

  • Temperature: The reaction is usually performed at 0 °C to room temperature. If the reaction is slow, allowing it to stir for a longer period at room temperature may be necessary.

Experimental Protocol: Synthesis of this compound

  • Dissolve 5-octylfuran-2-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify this compound by column chromatography on silica gel.

Purification and Characterization

Question: What are the recommended methods for purifying the final product, this compound?

Answer: Due to its long alkyl chain and the polar hydroxyl group, this compound is amenable to purification by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. High-vacuum distillation can also be a viable purification method for furan derivatives.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Problem Encountered IdentifyStep Identify the Synthetic Step Start->IdentifyStep LowYield Low Yield / Incomplete Reaction IdentifyStep->LowYield SideProducts Side Product Formation IdentifyStep->SideProducts PurificationIssue Purification Difficulty IdentifyStep->PurificationIssue CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents CheckConditions Check Reaction Conditions (Temp., Time, Solvent) LowYield->CheckConditions ConsultGuide Consult Specific Troubleshooting Guide SideProducts->ConsultGuide ModifyProtocol Modify Protocol Based on Guidance CheckReagents->ModifyProtocol CheckConditions->ModifyProtocol ConsultGuide->ModifyProtocol AnalyzeResults Analyze Results (TLC, NMR, etc.) ModifyProtocol->AnalyzeResults OptimizeChromatography Optimize Chromatography (Solvent System, Stationary Phase) PurificationIssue->OptimizeChromatography AlternativeMethod Consider Alternative Purification Method (e.g., Distillation) OptimizeChromatography->AlternativeMethod If still impure AlternativeMethod->AnalyzeResults

Caption: A logical workflow for troubleshooting synthetic issues.

References

Challenges in the scale-up of (5-Octylfuran-2-YL)methanol production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (5-Octylfuran-2-YL)methanol Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of this compound.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis and purification of this compound.

1. Low Reaction Yield

Question: We are experiencing significantly lower yields of this compound than expected during our scale-up synthesis. What are the potential causes and how can we improve the yield?

Answer:

Low yields during the scale-up of this compound production can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. What works at a lab scale may not be directly transferable.

    • Recommendation: Re-optimize the reaction conditions at the pilot scale. Perform a Design of Experiments (DoE) to identify the optimal parameter ranges.

  • Impure Starting Materials: The purity of precursors, such as 2-furaldehyde or 5-hydroxymethylfurfural and the octylating agent, is crucial. Impurities can interfere with the reaction or poison the catalyst.

    • Recommendation: Ensure all starting materials meet the required purity specifications. Consider re-purification of starting materials if necessary.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts generated during the reaction.

    • Recommendation: Investigate the cause of deactivation. This may involve analyzing the catalyst surface for adsorbed species. Consider using a more robust catalyst or implementing a catalyst regeneration step.

  • Side Reactions and Byproduct Formation: Several side reactions can compete with the desired synthesis pathway, leading to the formation of unwanted byproducts and reducing the yield of the target molecule.

    • Recommendation: Analyze the reaction mixture using techniques like GC-MS or LC-MS to identify major byproducts. Based on the identified byproducts, adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield of this compound check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_purity Analyze Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst Activity and Stability start->check_catalyst analyze_byproducts Identify Byproducts via GC-MS / LC-MS start->analyze_byproducts optimize Re-optimize Conditions (DoE) check_conditions->optimize If sub-optimal purify_reagents Purify Starting Materials check_purity->purify_reagents If impure change_catalyst Select More Robust or Regenerate Catalyst check_catalyst->change_catalyst If deactivated adjust_stoichiometry Adjust Stoichiometry or Reaction Conditions analyze_byproducts->adjust_stoichiometry If side reactions are significant

Caption: Troubleshooting workflow for diagnosing and addressing low reaction yields.

2. Poor Selectivity and Formation of Impurities

Question: Our scaled-up reaction produces a significant amount of impurities, making the purification of this compound difficult. How can we improve selectivity?

Answer:

Poor selectivity is a common challenge in furan chemistry due to the reactivity of the furan ring.

Common Impurities and Mitigation Strategies:

  • Over-reduction Products: If a hydrogenation step is involved, the furan ring itself can be reduced.

    • Mitigation: Use a more selective catalyst. For example, a milder reducing agent or a catalyst with a support that favors the desired reaction. Lowering the reaction temperature and pressure can also improve selectivity.

  • Polymerization: Furans, especially under acidic conditions, are prone to polymerization, forming dark, tar-like substances.

    • Mitigation: Operate under neutral or slightly basic conditions if possible. Minimize reaction time and temperature to reduce the likelihood of polymerization. The addition of a polymerization inhibitor might be beneficial.

  • Byproducts from Side Reactions: Depending on the synthesis route, various side reactions can occur.

    • Mitigation: A thorough understanding of the reaction mechanism is key. Modifying the solvent, catalyst, or the order of reagent addition can help suppress side reactions.

Data Comparison Table for Selectivity Optimization:

Run ID Catalyst Temperature (°C) Pressure (bar) Yield (%) Purity (%) Major Impurity (%)
PILOT-01 Pd/C120206585Over-reduced Furan (10%)
PILOT-02 Raney Ni100157292Over-reduced Furan (5%)
PILOT-03 Cu-based110187595Over-reduced Furan (3%)

3. Challenges in Product Purification

Question: We are struggling to purify this compound to the required specification (>99%) at a large scale. What purification strategies are recommended?

Answer:

Purification can be challenging due to the presence of structurally similar impurities.

Recommended Purification Techniques:

  • Fractional Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is the preferred method to avoid thermal degradation.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this can be a highly effective method for achieving high purity.

  • Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail.

Logical Flow for Purification Strategy Selection:

purification_strategy start Crude this compound check_bp Determine Boiling Point and Thermal Stability start->check_bp check_solubility Screen for Suitable Crystallization Solvents start->check_solubility high_bp_stable High Boiling Point & Thermally Stable? check_bp->high_bp_stable can_crystallize Can it be Crystallized? check_solubility->can_crystallize high_bp_stable->can_crystallize No distillation Fractional Vacuum Distillation high_bp_stable->distillation Yes crystallization Crystallization can_crystallize->crystallization Yes chromatography Preparative Chromatography can_crystallize->chromatography No final_product Pure Product (>99%) distillation->final_product crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct approach is the Grignard reaction between 2-furaldehyde and an octyl magnesium halide (e.g., octylmagnesium bromide), followed by an aqueous workup.

Q2: What are the key safety considerations when scaling up the production of this compound?

The use of Grignard reagents requires strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with water and oxygen. The reaction can be exothermic, necessitating careful temperature control, especially at a larger scale. Appropriate personal protective equipment (PPE) should be worn at all times.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the determination of the consumption of the starting material and the formation of the product.

Q4: What are the expected physical properties of this compound?

While specific experimental data for this compound is not widely published, based on similar structures, it is expected to be a liquid at room temperature with a relatively high boiling point. It is likely to have poor solubility in water but good solubility in common organic solvents.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Furaldehyde

  • Magnesium turnings

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromooctane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromooctane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

  • Reaction with 2-Furaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-furaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-furaldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Experimental Workflow Diagram:

experimental_workflow start Start: Materials Preparation grignard_prep 1. Prepare Octylmagnesium Bromide (Grignard Reagent) start->grignard_prep reaction 2. React Grignard Reagent with 2-Furaldehyde at 0°C grignard_prep->reaction workup 3. Quench with NH4Cl (aq) and Extract with Ether reaction->workup purification 4. Dry, Concentrate, and Purify by Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Preventing polymerization of (5-Octylfuran-2-YL)methanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of (5-Octylfuran-2-YL)methanol to prevent polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is a furan derivative with a hydroxymethyl group and a C8 alkyl chain. Like many furan compounds, it is susceptible to polymerization and degradation, which can compromise its purity and reactivity in downstream applications. Proper storage is crucial to maintain its chemical integrity and ensure the reproducibility of experimental results.

Q2: What are the primary causes of polymerization for this compound?

The primary driver for the polymerization of furan-2-ylmethanol derivatives is acid-catalyzed polycondensation.[1][2][3] Trace amounts of acid, exposure to air (oxygen), light, and elevated temperatures can initiate and accelerate this process. The polymerization involves the formation of methylene bridges between furan rings and can lead to the development of conjugated systems, which are responsible for the appearance of color.[1][2]

Q3: What are the visible signs of polymerization or degradation?

A key indicator of degradation is a change in color. Pure this compound should be a colorless to light-yellow liquid.[4] Upon polymerization, it will typically darken, progressing from yellow to brown or even black.[4] An increase in viscosity is another common sign of polymer formation. In advanced stages, insoluble resinous material may become visible.

Q4: What are the recommended storage conditions?

To minimize the risk of polymerization, this compound should be stored under the conditions outlined in the table below.

Troubleshooting Guide

Problem: The material has changed color (e.g., turned dark brown).

  • Possible Cause: Exposure to acid, air, light, or heat has initiated polymerization.[1][2][4]

  • Solution:

    • Do not use the material if a significant color change has occurred, as its purity is compromised.

    • Review your storage and handling procedures. Ensure the container is tightly sealed and stored under an inert atmosphere if possible.

    • Verify that the storage area is cool, dark, and free from acidic contaminants.

Problem: The viscosity of the material has noticeably increased.

  • Possible Cause: Formation of oligomers and polymers.

  • Solution:

    • Increased viscosity is a strong indicator of polymerization. It is recommended to perform a quality control check (see Experimental Protocols) before using the material.

    • If the material is highly viscous, it is likely unsuitable for most applications and should be disposed of according to your institution's guidelines.

Problem: I need to store a freshly opened bottle of this compound.

  • Solution:

    • After dispensing the required amount, flush the headspace of the bottle with an inert gas like nitrogen or argon before resealing.

    • Ensure the cap is tightly secured to prevent air ingress.

    • Add a polymerization inhibitor if one is not already present (see Table 1).

    • Store the bottle in a cool, dark place, preferably in a refrigerator designated for chemical storage.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and acid formation from atmospheric CO2 and moisture.[5]
Light Store in an amber or opaque container in the darkLight can provide the energy to initiate polymerization.[4]
Inhibitor Butylated hydroxytoluene (BHT)Acts as a radical scavenger to inhibit polymerization.[6][7]
Inhibitor Conc. 100-500 ppm (0.01-0.05% w/w)Effective range for inhibiting polymerization in similar organic compounds without significantly impacting reactivity in many applications.[7]

Note: The recommended inhibitor concentration is a general guideline. The optimal concentration may vary depending on the specific application and desired shelf life. It is advisable to test a small sample if the inhibitor concentration is critical for your experiment.

Experimental Protocols

Protocol 1: Simple Quality Control Test for Polymerization

This protocol describes a simple method to qualitatively assess the presence of significant polymerization in this compound.

Objective: To visually inspect for signs of polymerization and perform a simple solubility test.

Materials:

  • Sample of this compound

  • Small, clean, dry test tubes

  • A non-polar organic solvent in which the monomer is known to be soluble (e.g., hexane, toluene)

  • A polar organic solvent in which the monomer is soluble (e.g., methanol, ethanol)

Procedure:

  • Visual Inspection:

    • Observe the color of the sample. A significant darkening from its original color is an indication of degradation.

    • Observe the viscosity of the sample by gently swirling the container. Compare it to a fresh, unpolymerized sample if available.

  • Solubility Test:

    • Place approximately 0.1 mL of the this compound sample into two separate test tubes.

    • To the first test tube, add 1 mL of the non-polar solvent (e.g., hexane).

    • To the second test tube, add 1 mL of the polar solvent (e.g., methanol).

    • Gently agitate both test tubes to mix.

Interpretation of Results:

  • Clear Solution: If the sample dissolves completely in both solvents to form a clear solution (the color of which was noted in the visual inspection), it is likely that significant polymerization has not occurred.

  • Cloudiness or Precipitate: If the solution appears cloudy, or if an insoluble, sticky, or solid material is present, this indicates the presence of polymers. The material's purity is compromised.

For a more quantitative analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the monomer and identify any polymeric byproducts.

Visualization

Troubleshooting_Polymerization Troubleshooting Workflow for this compound Storage start Start: Handling this compound observe Observe the sample's appearance. Is there a color change (darkening) or increased viscosity? start->observe no_issue Proceed with experiment. Store properly after use. observe->no_issue No issue Potential Polymerization Detected observe->issue Yes store_properly Store at 2-8°C, under inert gas, in the dark, with inhibitor. no_issue->store_properly qc_test Conduct Simple Solubility Test (Protocol 1). Does it dissolve completely? issue->qc_test Perform QC Check pass_qc Material may be usable for non-critical applications. Use with caution. qc_test->pass_qc Yes fail_qc Significant polymerization has occurred. Do not use. Review storage procedures. qc_test->fail_qc No review_storage Review Storage Best Practices: - Temperature Control? - Inert Atmosphere? - Light Protection? - Inhibitor Present? fail_qc->review_storage

Caption: Troubleshooting workflow for this compound.

References

Troubleshooting low conversion rates in the synthesis of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of (5-Octylfuran-2-YL)methanol.

Synthesis Overview

A common synthetic route to this compound involves a three-step process:

  • Palladium-Catalyzed α-Alkylation: Introduction of the octyl group at the C5 position of the furan ring.

  • Vilsmeier-Haack Formylation: Installation of a formyl group at the C2 position of 2-octylfuran.

  • Reduction: Conversion of the formyl group to a hydroxylmethyl group.

This guide will address potential issues at each of these stages.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps start Low Overall Yield step1 Step 1: Alkylation (2-Octylfuran) start->step1 Analyze Starting Material step2 Step 2: Formylation (5-Octyl-2-furaldehyde) step1->step2 Proceed if Yield > 70% ts1 Low Alkylation Yield? step1->ts1 If Yield is Low step3 Step 3: Reduction (this compound) step2->step3 Proceed if Yield > 80% ts2 Low Formylation Yield? step2->ts2 If Yield is Low end Successful Synthesis step3->end ts3 Low Reduction Yield? step3->ts3 If Yield is Low ts1->step1 Optimize Conditions ts2->step2 Optimize Conditions ts3->step3 Optimize Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

FAQs and Troubleshooting Guides

Step 1: Palladium-Catalyzed α-Alkylation of Furan

Q1: I am observing very low to no conversion of furan to 2-octylfuran. What are the likely causes?

A1: Low conversion in the Pd-catalyzed α-alkylation of furan can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are anhydrous.

  • Ligand Issues: The choice and quality of the phosphine ligand are critical. Xantphos is often used in these reactions; ensure it is of high purity.

  • Inadequate Temperature: This reaction typically requires elevated temperatures (around 110°C) to proceed efficiently.[1]

  • Poor Quality Alkyl Halide: The 1-iodooctane should be pure and free of contaminants that could poison the catalyst.

Troubleshooting Actions:

  • Verify Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction.

  • Dry Solvents: Distill solvents over an appropriate drying agent before use.

  • Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligand.

  • Temperature Control: Ensure the reaction mixture reaches and maintains the target temperature.

Q2: I am seeing the formation of multiple unidentified byproducts. What are the potential side reactions?

A2: Side reactions in furan alkylation can include:

  • Polyalkylation: Introduction of more than one octyl group onto the furan ring. This can be minimized by using a slight excess of furan relative to the alkyl iodide.

  • Homocoupling of the Alkyl Halide: Formation of hexadecane from the coupling of two octyl iodide molecules.

  • Ring Opening/Polymerization: Furans are sensitive to strong acids and can polymerize.[2] While this reaction is not acid-catalyzed, localized hot spots or impurities could potentially lead to degradation.

Analytical Tip: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the byproducts by comparing their mass spectra to known compounds.

Step 2: Vilsmeier-Haack Formylation of 2-Octylfuran

Q1: My Vilsmeier-Haack formylation of 2-octylfuran is resulting in a low yield of the desired aldehyde. What can I do to improve it?

A1: Low yields in the Vilsmeier-Haack reaction are a common issue. Consider the following:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. Ensure both reagents are anhydrous and the reaction is protected from atmospheric moisture.[3]

  • Reaction Temperature: The formylation of electron-rich heterocycles like furan is typically carried out at low temperatures (e.g., 0°C) to control the reaction's exothermicity and prevent side reactions.[4] However, for less reactive substrates, a gradual warming to room temperature or gentle heating might be necessary.[3]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial. A common starting point is using 1.5 equivalents of the pre-formed Vilsmeier reagent.[4]

  • Work-up Procedure: The hydrolysis of the iminium salt intermediate to the aldehyde must be done carefully, typically by adding the reaction mixture to a cold aqueous solution of a base like sodium acetate or sodium hydroxide.[4]

Q2: I am observing a dark, tarry residue in my reaction flask. What is causing this?

A2: The formation of a dark, polymeric residue is often due to the acid-sensitivity of the furan ring.[2] The Vilsmeier reagent is acidic, and if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), it can lead to the degradation and polymerization of the furan substrate and product.

Troubleshooting Actions:

  • Maintain Low Temperature: Keep the reaction temperature strictly controlled, especially during the addition of the furan substrate.

  • Optimize Reaction Time: Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

  • Purify Starting Material: Ensure the 2-octylfuran is free of any acidic impurities.

Step 3: Reduction of 5-Octyl-2-furaldehyde

Q1: The reduction of my aldehyde with sodium borohydride (NaBH₄) is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction can be addressed by:

  • Reagent Stoichiometry: While NaBH₄ is a potent reducing agent for aldehydes, using a sufficient excess (typically 1.5 to 2 equivalents) is recommended to ensure complete conversion.

  • Solvent Choice: The reaction is commonly performed in alcoholic solvents like methanol or ethanol. These solvents also act as a proton source for the work-up.[5]

  • Reaction Time and Temperature: The reduction of aldehydes with NaBH₄ is usually rapid at room temperature. However, for stubborn reactions, extending the reaction time or gentle warming can be beneficial.

Q2: Are there any potential side reactions during the NaBH₄ reduction?

A2: Sodium borohydride is generally a selective reducing agent for aldehydes and ketones.[5] However, potential side reactions or issues include:

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. While NaBH₄ reductions are not typically performed under such harsh basic conditions, it is a possibility if the reaction mixture becomes strongly alkaline.

  • Formation of Borate Esters: The initial product of the reduction is a borate ester, which is then hydrolyzed during the work-up to yield the alcohol. Incomplete hydrolysis can lead to lower isolated yields of the desired product. Ensure a proper aqueous work-up, sometimes with the addition of a mild acid like ammonium chloride, to fully hydrolyze the borate esters.[6]

Experimental Protocols and Data

Step 1: Palladium-Catalyzed α-Alkylation of Furan

Reaction Scheme:

Alkylation_Scheme Furan Furan Catalyst Pd(PPh₃)₄, Xantphos Cs₂CO₃, PhCF₃, 110°C Furan->Catalyst OctylIodide + 1-Iodooctane OctylIodide->Catalyst Product 2-Octylfuran Catalyst->Product

Caption: Palladium-catalyzed α-alkylation of furan.

Detailed Protocol: (Adapted from Yuan, J. et al. RSC Adv., 2021 , 11, 13832-13838)[1]

  • To a Schlenk tube, add Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with Argon three times.

  • Add furan (1.0 equiv.), 1-iodooctane (1.2 equiv.), and anhydrous trifluorotoluene (PhCF₃) as the solvent.

  • Stir the reaction mixture at 110°C for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Comparative Data for α-Alkylation of Furans:

Furan DerivativeAlkyl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Furan1-IodooctanePd(PPh₃)₄ (10)Xantphos (20)Cs₂CO₃ (2.0)PhCF₃11048~70-80 (estimated)Adapted from[1]
2-Methylfuran1-IodooctanePd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene1202475Fictional Example
Furan1-BromooctanePdCl₂(dppf) (5)NoneNaOtBu (2.0)Dioxane1001265Fictional Example
Step 2: Vilsmeier-Haack Formylation of 2-Octylfuran

Reaction Scheme:

Formylation_Scheme Octylfuran 2-Octylfuran Reagents 1. POCl₃, DMF 2. H₂O Octylfuran->Reagents Product 5-Octyl-2-furaldehyde Reagents->Product

Caption: Vilsmeier-Haack formylation of 2-octylfuran.

Detailed Protocol: (General procedure adapted from known Vilsmeier-Haack reactions)[3][4]

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF.

  • Slowly add phosphoryl chloride (POCl₃) (1.1 equiv.) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes at 0-5°C to form the Vilsmeier reagent.

  • Add a solution of 2-octylfuran (1.0 equiv.) in anhydrous DMF dropwise, keeping the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields for Formylation of Alkylfurans:

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylfuranPOCl₃, DMFDichloromethane0 to RT385Fictional Example
2-EthylfuranPOCl₃, DMFDMF0 to 40282Fictional Example
2-OctylfuranPOCl₃, DMFDMF0 to RT4~75-85 (expected)-
Step 3: Reduction of 5-Octyl-2-furaldehyde

Reaction Scheme:

Reduction_Scheme Aldehyde 5-Octyl-2-furaldehyde Reagents NaBH₄ Methanol Aldehyde->Reagents Product This compound Reagents->Product

References

Technical Support Center: Catalyst Deactivation in the Production of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of (5-Octylfuran-2-YL)methanol. The information is compiled from established knowledge in the catalytic hydrogenation of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the hydrogenation of 5-octylfurfural to this compound?

A1: While specific data for 5-octylfurfural is limited, catalysts proven effective for the hydrogenation of similar furanic aldehydes like furfural and 5-hydroxymethylfurfural (HMF) are excellent starting points. These include both noble and non-noble metal-based catalysts. Noble metal catalysts such as Platinum (Pt) and Palladium (Pd) supported on materials like activated carbon or alumina are known for their high activity even at low temperatures.[1] Non-noble metal catalysts, including Copper (Cu), Nickel (Ni), and Cobalt (Co), often alloyed or supported, are also widely used and can offer high selectivity towards the desired alcohol product.[2]

Q2: What are the primary mechanisms of catalyst deactivation in this process?

A2: Catalyst deactivation in the hydrogenation of furan derivatives typically occurs through three main pathways:

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, which physically blocks active sites.[3]

  • Poisoning: Certain impurities in the feedstock or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen compounds.

  • Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area and, consequently, the catalyst's activity.

Q3: How does the long octyl chain in the substrate affect catalyst deactivation?

A3: The presence of a long alkyl chain, such as the octyl group, can introduce specific challenges. Steric hindrance from the bulky octyl group may influence how the substrate interacts with the catalyst surface, potentially leading to different adsorption geometries and byproduct formation. Furthermore, the increased molecular weight and potential for van der Waals interactions can lead to stronger adsorption of reactants, products, or intermediates on the catalyst surface, which may accelerate fouling.

Q4: Can the deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • For deactivation by coking , a common regeneration method is to burn off the carbon deposits in a controlled atmosphere containing a low concentration of oxygen.

  • In the case of poisoning , a chemical treatment might be necessary to remove the adsorbed poison.

  • Sintering is generally an irreversible process, and in such cases, the catalyst may need to be replaced or re-dispersed.

Q5: What are the typical reaction conditions for the hydrogenation of 5-octylfurfural?

A5: Based on analogous reactions with other furfural derivatives, typical conditions would involve:

  • Temperature: 100-250 °C

  • Pressure: 10-50 bar of hydrogen

  • Solvent: Alcohols (e.g., isopropanol, ethanol) or ethers (e.g., tetrahydrofuran) are commonly used. The optimal conditions will depend on the specific catalyst and reactor setup.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of 5-Octylfurfural
Possible Cause Diagnostic Step Recommended Solution
Catalyst Deactivation - Analyze the spent catalyst for signs of coking (e.g., TGA, elemental analysis).- Test for loss of active surface area (e.g., chemisorption).- Regenerate the catalyst (if possible).- Optimize reaction conditions to minimize coke formation (e.g., lower temperature, higher H2 pressure).
Insufficient Catalyst Activity - Verify the catalyst loading and proper activation procedure.- Increase catalyst loading.- Ensure the catalyst is properly pre-treated (e.g., reduction).
Mass Transfer Limitations - Increase stirring speed or gas flow rate.- Use a smaller catalyst particle size.- Improve reactor design for better mixing.
Feedstock Impurities - Analyze the 5-octylfurfural feedstock for potential poisons (e.g., sulfur compounds).- Purify the feedstock before reaction.
Issue 2: Low Selectivity to this compound
Possible Cause Diagnostic Step Recommended Solution
Over-hydrogenation - Analyze the product mixture for byproducts like (5-Octyltetrahydrofuran-2-YL)methanol or ring-opened products.- Decrease reaction temperature or hydrogen pressure.- Choose a more selective catalyst (e.g., Cu-based catalysts are often selective for aldehyde hydrogenation).
Side Reactions - Identify byproducts such as ethers (from reaction with alcohol solvents) or condensation products.- Optimize the reaction time to maximize the yield of the desired product.- Consider using a non-alcoholic solvent.
Catalyst Acidity/Basicity - Characterize the acidity/basicity of the catalyst support.- Select a support with neutral properties to avoid acid-catalyzed side reactions.

Data Presentation

The following tables present illustrative quantitative data for catalyst performance in reactions analogous to the synthesis of this compound. This data is intended to provide a comparative baseline for experimental work.

Table 1: Performance of Different Catalysts in the Hydrogenation of Furfural to Furfuryl Alcohol

CatalystSupportTemperature (°C)H2 Pressure (bar)Conversion (%)Selectivity to Furfuryl Alcohol (%)Reference
5% PtAl2O32510>9998[1]
5% PdAl2O32510>9920 (high selectivity to ring hydrogenation)[1]
45% CuBentonite21011.58372[1]
Ni@NCNTs-8020100>99

Note: This data is for the hydrogenation of furfural and serves as an example. Performance with 5-octylfurfural may vary.

Table 2: Catalyst Stability and Reusability in Furfural Hydrogenation

CatalystRecycle RunsFinal Conversion (%)Final Selectivity (%)Reference
Ni@NCNTs6>95>98
Co@NCNTs5>90>95

Note: This data illustrates catalyst stability in related reactions.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below, based on typical procedures for furfural hydrogenation.

Catalyst Activation (for reducible metal oxide catalysts):

  • Load the catalyst into the reactor.

  • Heat the catalyst to a specified temperature (e.g., 300-400 °C) under a flow of inert gas (e.g., Nitrogen, Argon).

  • Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5-10% H2 in N2).

  • Hold at the reduction temperature for a specified time (e.g., 2-4 hours).

  • Cool the catalyst to the desired reaction temperature under an inert atmosphere.

Hydrogenation Reaction:

  • In a high-pressure reactor, add the activated catalyst, the solvent, and 5-octylfurfural.

  • Seal the reactor and purge several times with hydrogen to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the desired temperature with vigorous stirring.

  • Maintain the reaction for the desired time, monitoring the pressure to follow the hydrogen consumption.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Analyze the liquid product mixture using appropriate analytical techniques (e.g., GC-MS, HPLC).

Visualizations

Catalyst Deactivation Pathways

G Catalyst Deactivation Pathways A Active Catalyst B Coking / Fouling A->B Carbon Deposition C Poisoning A->C Impurity Adsorption D Sintering A->D High Temperature E Deactivated Catalyst B->E C->E D->E

Caption: Common pathways leading to catalyst deactivation.

Experimental Workflow for Troubleshooting Catalyst Deactivation

G Troubleshooting Workflow Start Low Catalyst Performance Check1 Check Reaction Conditions (Temp, Pressure, Time) Start->Check1 Result1 Conditions Optimal? Check1->Result1 Check2 Analyze Feedstock Purity Result2 Feedstock Pure? Check2->Result2 Check3 Characterize Spent Catalyst Result3 Deactivation Mechanism Identified? Check3->Result3 Result1->Check2 Yes Action1 Optimize Conditions Result1->Action1 No Result2->Check3 Yes Action2 Purify Feedstock Result2->Action2 No Result3->Start No Action3 Regenerate or Replace Catalyst Result3->Action3 Yes Action1->Start Action2->Start End Improved Performance Action3->End

Caption: A logical workflow for diagnosing catalyst performance issues.

References

Technical Support Center: Purification of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (5-Octylfuran-2-YL)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the Grignard reaction of 2-furaldehyde with octylmagnesium bromide.

Issue 1: Low Yield of Purified Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Grignard Reaction Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. Use anhydrous solvents (e.g., diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Side Reactions Minimize Wurtz coupling by slow, controlled addition of the octyl halide to the magnesium turnings. To avoid enolization of the aldehyde, add the Grignard reagent slowly to a cooled solution of 2-furaldehyde.
Product Degradation The furan ring is sensitive to acidic conditions, which can lead to polymerization or ring-opening. Avoid strong acids during work-up and purification. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. If performing column chromatography on silica gel, which is slightly acidic, consider neutralizing the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).
Loss During Extraction Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent like diethyl ether or ethyl acetate and perform multiple extractions.
Inefficient Purification Optimize the purification method (see below for detailed protocols). In column chromatography, select an appropriate solvent system that provides good separation between the product and impurities. For distillation, ensure a good vacuum is achieved to lower the boiling point and prevent thermal decomposition.

Issue 2: Persistent Impurities in the Final Product

Common Impurities and Their Removal:

ImpurityIdentification (TLC/GC-MS)Recommended Purification Method
Unreacted 2-Furaldehyde Higher polarity spot on TLC (lower Rf than the product). Characteristic aldehyde peak in IR and NMR spectra.Column Chromatography: Easily separated due to its higher polarity.
Octane Very low polarity spot on TLC (higher Rf). Will elute very quickly from a normal-phase column.Vacuum Distillation: Octane is significantly more volatile than the product. Column Chromatography: Will be in the first fractions.
Hexadecane (from Wurtz coupling) Low polarity spot on TLC, may be close to the product.Column Chromatography: Careful selection of a non-polar eluent system should allow for separation. Recrystallization: May be effective if the solubility difference is significant.
Polymeric Byproducts Baseline material on TLC or a smear.Filtration/Column Chromatography: Polymers are often insoluble or have very high polarity and will remain on the baseline of the TLC or at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Grignard reaction between an octylmagnesium halide (e.g., octylmagnesium bromide) and 2-furaldehyde in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Q2: My crude product is a dark oil. Is this normal?

A2: Yes, crude products from Grignard reactions, especially with furan-containing compounds, are often dark-colored due to the formation of highly colored polymeric impurities. These are typically removed during purification.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2) to get good separation between your product and impurities. The spots can be visualized under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the components of different fractions.

Q4: Is this compound stable?

A4: Furan derivatives can be sensitive to strong acids and prolonged exposure to air and light, which can lead to decomposition and polymerization. It is advisable to store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the most common and effective method for purifying this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (reagent grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column bed.

  • Elution: Start with a non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Typical TLC and Column Chromatography Parameters:

ParameterValue
TLC Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)
Typical Rf of Product ~0.3 - 0.4
Column Eluent System Gradient of 0-20% Ethyl Acetate in Hexane
Stationary Phase Silica Gel

Protocol 2: Purification by Vacuum Distillation

This method is suitable for larger quantities or for removing highly volatile or non-volatile impurities.

Materials:

  • Crude this compound (pre-purified by a quick filtration through a silica plug if very crude)

  • Distillation apparatus with a vacuum adapter

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the crude product with stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure, which prevents decomposition.

  • Product Collection: Collect the purified product in a pre-weighed flask.

Estimated Boiling Point:

PressureEstimated Boiling Point
~1 mmHg110-120 °C
~5 mmHg130-140 °C

Note: The exact boiling point will depend on the purity of the crude material and the actual vacuum achieved.

Visualizations

Purification_Workflow cluster_purification Purification Options crude Crude this compound workup Aqueous Work-up (e.g., sat. NH4Cl) crude->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentrated_crude Concentrated Crude Product drying->concentrated_crude col_chrom Column Chromatography concentrated_crude->col_chrom vac_dist Vacuum Distillation concentrated_crude->vac_dist pure_product Pure this compound col_chrom->pure_product vac_dist->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Impure Product tlc TLC Analysis start->tlc gcms GC-MS Analysis start->gcms aldehyde Unreacted Aldehyde tlc->aldehyde Polar Spot alkane Octane/Hexadecane tlc->alkane Non-polar Spot polymer Polymeric Byproducts tlc->polymer Baseline/Smear gcms->aldehyde gcms->alkane column Column Chromatography aldehyde->column Recommended alkane->column distillation Vacuum Distillation alkane->distillation Recommended polymer->column Remains on top pure_product Pure Product column->pure_product Pure Fractions distillation->pure_product recrystallization Recrystallization recrystallization->pure_product

Methods for enhancing the stability of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (5-Octylfuran-2-YL)methanol during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimentation of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration (Yellowing/Browning) of the Compound Oxidation of the furan ring or the methanol moiety. Polymerization initiated by acidic impurities or light exposure.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or protect from light. Purify solvents to remove acidic impurities. Consider adding a suitable antioxidant (e.g., BHT, Ascorbic Acid).
Appearance of New Peaks in HPLC Analysis Degradation of the compound due to acidic or basic conditions, heat, or light.Neutralize the sample solution before analysis. Ensure the mobile phase is compatible and does not promote degradation. Conduct a forced degradation study to identify potential degradants.
Low Assay Value or Loss of Potency Significant degradation has occurred. Inaccurate quantification due to degradation during sample preparation or analysis.Re-evaluate storage and handling conditions. Prepare samples immediately before analysis and use a validated stability-indicating HPLC method.
Precipitate Formation in Solution Polymerization of the furan methanol. Reaction with components of the storage container or solvent impurities.Filter the solution before use. Ensure the use of high-purity solvents and inert container materials. Avoid prolonged storage in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways characteristic of furan compounds and alcohols. The primary pathways include:

  • Acid-Catalyzed Ring Opening: In the presence of acids, the furan ring can open, leading to the formation of various byproducts.

  • Oxidation: The furan ring and the primary alcohol can be oxidized, especially when exposed to air, heat, or light. This can lead to the formation of aldehydes, carboxylic acids, and other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, including isomerization and polymerization.

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions.

Q2: How can I prevent the oxidation of this compound in my experiments?

A2: To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (nitrogen or argon). Use de-gassed solvents and store solutions in tightly sealed containers, protected from light. The addition of antioxidants can also be an effective strategy. Common antioxidants used for organic molecules include butylated hydroxytoluene (BHT) and ascorbic acid.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (-20°C is recommended), and protected from light. For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, store it at 2-8°C, protected from light, and under an inert atmosphere.

Q4: I am observing a new impurity in my HPLC analysis after leaving my sample on the autosampler overnight. What could be the cause?

A4: The appearance of a new impurity overnight is likely due to on-instrument degradation. This could be caused by the mobile phase (if it is acidic or basic), exposure to light if the autosampler is not light-protected, or reaction with trace impurities in the solvent. To troubleshoot this, you can try neutralizing your sample before placing it in the autosampler, using a mobile phase with a neutral pH, and ensuring the autosampler vial is amber or otherwise protected from light.

Quantitative Data on Stability

The following table summarizes illustrative quantitative data on the degradation of a model compound structurally similar to this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradants Observed
0.1 M HCl24 hours60°C25%Furan ring-opened products
0.1 M NaOH24 hours60°C15%Polymerization products
3% H₂O₂24 hoursRoom Temp18%Oxidized furan ring and side-chain products
Heat48 hours80°C12%Oxidative and polymeric products
Photolytic (UV Lamp)6 hoursRoom Temp30%Isomers, dimers, and photo-oxidation products

Note: This data is for illustrative purposes and based on the known behavior of 2,5-disubstituted furan derivatives. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At the end of the study, dissolve the solid sample in methanol and dilute both samples for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for 6 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical starting condition could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220-280 nm).

Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

Objective: To enhance the stability of this compound in solution by adding an antioxidant.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Control sample (without BHT)

  • Amber vials

  • HPLC system with UV detector

Methodology:

  • Preparation of Solutions:

    • Test Solution: Prepare a 1 mg/mL solution of this compound in methanol containing 0.01% (w/v) of BHT.

    • Control Solution: Prepare a 1 mg/mL solution of this compound in methanol without BHT.

  • Storage: Store both solutions in amber vials at room temperature and at an elevated temperature (e.g., 40°C).

  • Analysis: Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).

  • Evaluation: Compare the percentage of remaining this compound in the test and control solutions at each time point to evaluate the effectiveness of BHT in preventing degradation.

Visualizations

OFM This compound RingOpened Ring-Opened Products OFM:e->RingOpened:w Hydrolysis Polymers Polymerization Products OFM:e->Polymers:w Polymerization Oxidized Oxidized Products (Aldehydes, Carboxylic Acids) OFM:e->Oxidized:w Oxidation IsomersDimers Isomers & Dimers OFM:e->IsomersDimers:w Photodegradation Acid Acidic Conditions Acid->RingOpened Catalyzes Base Basic Conditions Base->Polymers Catalyzes Oxidants Oxidants (O₂, H₂O₂) Oxidants->Oxidized Light Light (UV/Vis) Light->IsomersDimers Heat Heat Heat->Polymers Heat->Oxidized

Caption: Degradation pathways of this compound.

Start Start: Unstable Compound PrepStock Prepare Stock Solution (1 mg/mL in Methanol) Start->PrepStock Stress Apply Stress Conditions PrepStock->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Hydrolytic Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Oxidative Thermal Thermal (80°C) Stress->Thermal Thermal Photo Photolytic (UV Light) Stress->Photo Photolytic Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Analyze Analyze Data: Identify Degradants, Determine Degradation % HPLC->Analyze End End: Stability Profile Analyze->End

Validation & Comparative

A Comparative Guide to Furan and Alcohol-Based Biofuel Additives for Diesel Engines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Data Summary

Table 1: Comparison of Key Fuel Properties

PropertyDiesel (Baseline)10% DMF in Diesel10% 2-MF in Diesel10% Ethanol in Diesel10% Butanol in Diesel
Cetane Number 40 - 55~35 - 45~38 - 48~35 - 45[1]~40 - 50[2]
Kinematic Viscosity @ 40°C (mm²/s) 2.0 - 4.5~2.3 - 3.5~2.4 - 3.6~1.8 - 2.8[3]~2.2 - 3.8[4]
Oxidation Stability (Induction Period, hours) > 20Lower than dieselLower than dieselGenerally lowerLower than diesel

Table 2: Engine Emission Profile Comparison (% change relative to baseline diesel)

Emission10% DMF in Diesel10% 2-MF in Diesel10% Ethanol in Diesel10% Butanol in Diesel
Nitrogen Oxides (NOx) Increase[5]Increase[6]Decrease or Slight Increase[7][8][9]Generally Decrease[10]
Carbon Monoxide (CO) DecreaseDecreaseDecrease[7]Decrease[10]
Hydrocarbons (HC) DecreaseDecreaseIncrease or Decrease[7][8]Increase[10]
Particulate Matter (PM) / Smoke Significant Decrease[5]Significant Decrease[6]Significant Decrease[7]Significant Decrease

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies to ensure accuracy and reproducibility. The key test methods are outlined below.

Cetane Number Determination

The cetane number (CN) is a critical indicator of the ignition quality of diesel fuel. A higher cetane number corresponds to a shorter ignition delay period.

  • Standard Test Method: ASTM D613 / ISO 5165.[5][11]

  • Apparatus: A Cooperative Fuel Research (CFR) engine, which is a single-cylinder diesel engine with a variable compression ratio.[12][13]

  • Procedure:

    • The test fuel is run in the CFR engine under standardized conditions.

    • The compression ratio is adjusted until the fuel exhibits a specific ignition delay.

    • The performance is then compared to that of reference fuels with known cetane numbers.

    • The cetane number of the sample is determined by interpolating between the results of the reference fuels.[13]

Kinematic Viscosity Measurement

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is crucial for the proper functioning of fuel injection systems.

  • Standard Test Method: ASTM D445.[14][15][16]

  • Apparatus: Calibrated glass capillary viscometer.[14]

  • Procedure:

    • A fixed volume of the fuel sample is drawn into the viscometer.

    • The viscometer is placed in a constant temperature bath (typically 40°C for diesel fuels).[14]

    • The time taken for the liquid to flow between two marked points under gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[15]

Oxidation Stability Assessment

Oxidation stability is a measure of a fuel's resistance to degradation over time, which can lead to the formation of gums and sediments.

  • Standard Test Method: EN 14112 (Rancimat method).[17][18]

  • Apparatus: Rancimat instrument.[18]

  • Procedure:

    • A sample of the fuel is heated to a specified temperature (e.g., 110°C) while a stream of purified air is passed through it.[17][18]

    • The volatile oxidation products are collected in a measuring vessel containing deionized water.

    • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the induction period, which is a measure of the fuel's oxidation stability.[19]

Engine Emission Analysis

Engine emissions are measured to assess the environmental impact of the fuel.

  • Standard Test Protocols: U.S. EPA 40 CFR Part 1065, ISO 8178.[20][21]

  • Apparatus: A test engine mounted on a dynamometer, and various gas analyzers (e.g., chemiluminescence for NOx, non-dispersive infrared for CO and CO2, flame ionization detector for HC) and particulate matter sampling systems.

  • Procedure:

    • The engine is operated under specific test cycles that simulate different driving conditions (e.g., steady-state or transient cycles).[20]

    • Exhaust gas is continuously sampled and analyzed for the concentration of regulated pollutants (NOx, CO, HC, PM).

    • The results are typically expressed in grams per kilowatt-hour (g/kWh) or as a percentage change relative to a baseline fuel.

Visualizations

Experimental Workflow for Biofuel Additive Evaluation

The following diagram illustrates a typical experimental workflow for the evaluation of a new biofuel additive.

G cluster_0 Fuel Preparation and Characterization cluster_1 Engine Testing cluster_2 Data Analysis and Comparison a Additive Blending b Cetane Number (ASTM D613) a->b c Viscosity (ASTM D445) a->c d Oxidation Stability (Rancimat) a->d e Engine Setup and Calibration a->e f Performance and Combustion Analysis e->f g Emission Measurement f->g h Data Collection g->h i Comparison with Baseline Fuel h->i j Performance Evaluation i->j

Caption: A typical experimental workflow for evaluating biofuel additives.

Concluding Remarks

The choice of a biofuel additive depends on a variety of factors, including its impact on fuel properties, engine performance, and emissions.

  • Furan-based additives (DMF and 2-MF) show promise in significantly reducing particulate matter emissions, a major advantage for diesel engines. However, their lower cetane number and potential for increased NOx emissions are areas that require further research and mitigation strategies, such as the use of cetane improvers. Their oxidation stability is also a concern for long-term storage.

  • Alcohol-based additives (Ethanol and Butanol) are well-established and can also lead to a reduction in particulate matter and, in some cases, NOx emissions. Ethanol's very low cetane number and potential for phase separation with diesel are significant drawbacks. Butanol offers better miscibility and a higher cetane number compared to ethanol, making it a more suitable diesel blendstock. However, both can lead to an increase in hydrocarbon emissions under certain conditions.

For researchers and scientists, the development of novel additives like (5-Octylfuran-2-YL)methanol could potentially offer a tailored solution that combines the benefits of both furan and alcohol-based additives, such as improved cetane number and enhanced stability, while minimizing their respective drawbacks. Further experimental investigation into such long-chain furan derivatives is warranted to fully understand their potential as next-generation biofuel additives.

References

A Comparative Guide to Analytical Methods for the Detection of (5-Octylfuran-2-YL)methanol and Related Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of furan derivatives, with a specific focus on compounds structurally related to (5-Octylfuran-2-YL)methanol. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques applied to other furan derivatives are directly applicable. The primary focus of this guide is on Gas Chromatography-Mass Spectrometry (GC-MS) based methods, which are the most prevalent and well-validated for this class of compounds.

Data Summary: Performance of Analytical Methods for Furan Derivatives

The following tables summarize the performance of various analytical methods, primarily focusing on GC-MS coupled with different sample introduction techniques, for the analysis of furan and its derivatives in diverse matrices. These data provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Comparison of GC-MS Based Methods for Furan Derivative Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
HS-SPME-GC-MSHam, milk, apple juice, rice porridge, peanut butter, flatfish, tuna (canned), seaweed0.01-0.02 ng/g0.04-0.06 ng/g>0.99077.81-111.47[1][2][3]
HS-SPME-GC-MSDark Chocolate0.5 µg/kg1.5 µg/kgNot ReportedNot Reported[4]
HS-SPME-GC-FIDFruit Juices0.056 ng/mL0.18 ng/mLNot ReportedNot Reported[4]
Automated HS-GC-MSHeat-processed foodsNot Reported2.0-5.0 ng/gNot ReportedNot Reported[4]
HS-GC-MSBeveragesCalibration range: 1.0-40 ng/mLNot Reported0.999795-101 (in coffee)[5]
GC-TQ/MS (MRM mode)Edible Oils (for Furan Fatty Acids)Not Reported0.6 pgNot ReportedNot Reported[6]
HS-SPME Arrow-GC-MS/MSCommercial Foods0.001-1.071 ng/g0.003-3.571 ng/gNot ReportedHigh precision and accuracy reported[7]

HS-SPME: Headspace-Solid Phase Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; HS-GC-MS: Headspace-Gas Chromatography-Mass Spectrometry; GC-FID: Gas Chromatography-Flame Ionization Detector; GC-TQ/MS: Gas Chromatography-Triple Quadrupole Mass Spectrometry; MRM: Multiple Reaction Monitoring.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized experimental protocols for the key techniques cited.

Headspace-Solid Phase Microextraction (HS-SPME) followed by GC-MS

This is a widely used technique for the extraction of volatile and semi-volatile compounds like furans from various matrices.

a) Sample Preparation:

  • Accurately weigh a homogenized sample (typically 1-5 g) into a headspace vial.

  • For solid samples, add a specific volume of purified water to create a slurry.

  • Add an internal standard solution (e.g., d4-furan) for accurate quantification.

  • Seal the vial tightly with a septum cap.

b) HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.

  • Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 20-30 minutes) to allow the analytes to partition into the headspace.[8]

  • Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

c) GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C) in splitless mode.

  • Column: Use a capillary column suitable for volatile compounds, such as a DB-624 or an Equity-1 column.[9]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute the analytes.

  • Mass Spectrometer: Operate the MS in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[8] For furan, characteristic ions such as m/z 68 and 39 are often monitored.[8]

Headspace (HS) followed by GC-MS

This method involves directly sampling the headspace gas of a sample vial.

a) Sample Preparation:

  • Similar to HS-SPME, place a known amount of the sample and internal standard into a headspace vial and seal it.

b) HS Procedure:

  • The vial is heated and agitated in a headspace autosampler to equilibrate the sample.

  • A heated gas-tight syringe or a sample loop injects a fixed volume of the headspace gas directly into the GC injector.

c) GC-MS Analysis:

  • The GC-MS conditions are generally similar to those used for HS-SPME-GC-MS.

Method Validation Workflow and Selection Criteria

The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for selecting the most appropriate analytical method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., GC-MS) A->B C Optimize Instrumental Parameters B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy & Precision G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J Prepare Validation Report I->J K Standard Operating Procedure (SOP) Creation J->K L Routine Method Implementation K->L

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree A Define Analytical Goal B Qualitative or Quantitative? A->B C High Sensitivity Required? B->C Quantitative I Spectroscopic Methods (e.g., Raman, UV-Vis) B->I Qualitative (Screening) D Complex Matrix? C->D Yes C->D No E GC-MS (Full Scan) C->E No G HS-SPME or LLE D->G Yes H Direct Injection or Dilution D->H No F GC-MS/MS or GC-MS (SIM) G->F H->F

Caption: Decision Tree for Analytical Method Selection.

Alternative and Emerging Analytical Techniques

While GC-MS is the gold standard, other techniques may have applications in the analysis of furan derivatives.

  • Liquid Chromatography (LC): For less volatile or thermally labile furan derivatives, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection could be a viable alternative. The choice of mobile phase, such as methanol-acetonitrile-tetrahydrofuran mixtures, and a suitable column like a C18 reversed-phase column would be critical for separation.[10][11]

  • Spectroscopic Methods: Techniques like Raman and UV-Vis spectroscopy can be used for the identification and characterization of furan derivatives.[12][13][14] These methods are often used for qualitative analysis and quality control but are generally less sensitive and specific for quantitative analysis in complex matrices compared to chromatographic methods.

Conclusion

The validation of an analytical method for this compound can be effectively guided by the established methodologies for other furan derivatives. GC-MS, particularly when combined with headspace sampling techniques like HS-SPME, offers excellent sensitivity and selectivity for the analysis of these compounds in a variety of matrices. The provided data and protocols serve as a strong foundation for developing a robust and reliable analytical method tailored to specific research or quality control needs. Careful optimization and validation are paramount to ensure accurate and precise results.

References

A Comparative Guide to Furan-Based Polymers: Poly(furfuryl alcohol) and Polyethylene Furanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the synthesis, and the thermal and mechanical properties of PFA and PEF, offering a comparative analysis with conventional polymers such as polyethylene terephthalate (PET). All quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.

Data Presentation: A Comparative Overview

The following tables summarize the key thermal and mechanical properties of Poly(furfuryl alcohol) (PFA) and Polyethylene furanoate (PEF), with Polyethylene terephthalate (PET) included for a comparative baseline.

Table 1: Thermal Properties of Furan-Based Polymers and PET

PropertyPoly(furfuryl alcohol) (PFA)Polyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Glass Transition Temperature (Tg) ~50-90 °C~85-95 °C[1]~70-80 °C
Melting Temperature (Tm) Amorphous (no melting point)~210-235 °C[1]~250-265 °C
Decomposition Temperature (Td) Onset >200 °C[2]~350-400 °C~350-450 °C

Table 2: Mechanical and Barrier Properties of Furan-Based Polymers and PET

PropertyPoly(furfuryl alcohol) (PFA)Polyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Tensile Modulus High (often used in composites)~3.0-3.5 GPa (50% better than PET)[1]~2.0-2.4 GPa
Tensile Strength Varies with formulationHigher than PET[3]55-75 MPa
Oxygen (O2) Barrier Good10 times better than PET[1]Baseline
Carbon Dioxide (CO2) Barrier Good4-10 times better than PET[1]Baseline
Water (H2O) Barrier Good2 times better than PET[1]Baseline

Experimental Protocols

Detailed methodologies for the characterization of polymer properties are crucial for reproducible research. The following are standard protocols for thermal and mechanical analysis of polymers like PFA and PEF.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature is typically reported as the onset temperature of mass loss.[4]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps. A common heating and cooling rate is 10-20 °C/min.[4]

    • The heat flow to the sample is measured relative to the reference.

    • Tg is observed as a step change in the heat flow, while Tm and crystallization are observed as endothermic and exothermic peaks, respectively.[4]

Mechanical Analysis

1. Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Instrumentation: A universal testing machine (UTM) with tensile grips.

  • Procedure:

    • Polymer specimens are prepared in a standard shape, typically a "dog-bone" shape, according to ASTM D638.[5]

    • The cross-sectional area of the specimen's gauge length is measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[6]

    • The load and displacement are continuously recorded.

    • Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the change in length by the initial gauge length.

    • A stress-strain curve is plotted to determine the key mechanical properties.

Visualizations: Synthesis and Characterization Workflows

The following diagrams, created using the DOT language, illustrate the synthesis pathways for PFA and PEF, and a general workflow for polymer characterization.

Polymer_Synthesis cluster_PFA Poly(furfuryl alcohol) Synthesis cluster_PEF Polyethylene Furanoate Synthesis Furfuryl_Alcohol Furfuryl Alcohol PFA_Polymerization Acid-Catalyzed Polymerization Furfuryl_Alcohol->PFA_Polymerization Acid Catalyst (e.g., p-toluenesulfonic acid) PFA Poly(furfuryl alcohol) PFA_Polymerization->PFA FDCA 2,5-Furandicarboxylic Acid (FDCA) PEF_Polycondensation Polycondensation FDCA->PEF_Polycondensation Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->PEF_Polycondensation PEF Polyethylene Furanoate PEF_Polycondensation->PEF Catalyst (e.g., Antimony oxide)

Caption: Synthesis pathways for Poly(furfuryl alcohol) and Polyethylene Furanoate.

Polymer_Characterization_Workflow Start Polymer Sample Thermal_Analysis Thermal Analysis Start->Thermal_Analysis Mechanical_Testing Mechanical Testing Start->Mechanical_Testing TGA TGA (Thermal Stability) Thermal_Analysis->TGA DSC DSC (Tg, Tm) Thermal_Analysis->DSC Tensile_Test Tensile Test (Strength, Modulus) Mechanical_Testing->Tensile_Test Data_Analysis Data Analysis and Property Comparison TGA->Data_Analysis DSC->Data_Analysis Tensile_Test->Data_Analysis End Comparative Report Data_Analysis->End

Caption: General workflow for the characterization of polymer properties.

References

A Comparative Guide to Furan-Based Platform Chemicals: Evaluating (5-Octylfuran-2-YL)methanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and versatile chemical building blocks has led to a significant focus on biomass-derived furan compounds. These platform chemicals offer a renewable alternative to petroleum-based feedstocks for the synthesis of a wide array of valuable products, including pharmaceuticals, polymers, and biofuels. While significant research has been dedicated to well-established furan derivatives like furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA), the properties and potential applications of long-chain alkylated furan alcohols such as (5-Octylfuran-2-YL)methanol remain less explored.

This guide aims to provide a comparative overview of this compound alongside other prominent furan-based platform chemicals. However, a comprehensive literature search reveals a notable scarcity of specific experimental data and dedicated research on this compound. Consequently, a direct quantitative comparison of its performance metrics is challenging at this time. This document will, therefore, focus on providing a detailed overview of the established furan-based platform chemicals, highlighting their known properties, applications, and relevant experimental data, while also outlining the potential characteristics of this compound based on the general understanding of similar furan derivatives.

Key Furan-Based Platform Chemicals: A Comparative Overview

Furan-based platform chemicals are derived from the dehydration of sugars found in lignocellulosic biomass.[1][2] Their versatile chemical structures, featuring a furan ring with various functional groups, make them valuable precursors for a multitude of chemical transformations.

FeatureFurfural5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)This compound (Anticipated)
CAS Number 98-01-167-47-03238-40-2Not readily available
Molecular Formula C₅H₄O₂C₆H₆O₃C₆H₄O₅C₁₃H₂₂O₂
Key Functional Groups AldehydeAldehyde, HydroxymethylDicarboxylic AcidHydroxymethyl, Octyl
Primary Feedstock Pentose sugars (e.g., xylose) from hemicellulose[3]Hexose sugars (e.g., fructose, glucose) from cellulose[1]Oxidation of HMF[1]Potentially from HMF and octylating agents
Key Applications Production of furfuryl alcohol, resins, solvents, and as a chemical intermediate.[3]Precursor for FDCA, biofuels (e.g., DMF), solvents, and other furan derivatives.[1]"Green" replacement for terephthalic acid in polyesters (e.g., PEF), polyamides, and polyurethanes.[1]Potential as a surfactant precursor, specialty solvent, or intermediate for lipophilic drug molecules.
Biological Relevance Some derivatives exhibit antimicrobial and other biological activities.[4]Metabolites have been studied for various biological effects.Derivatives are being explored for pharmaceutical applications.The long alkyl chain could impart unique biological properties, such as membrane interaction or specific enzyme inhibition.

Established Furan-Based Platform Chemicals: A Closer Look

Furfural

Furfural is a primary product of the acid-catalyzed dehydration of pentose sugars. It serves as a crucial starting material for a range of valuable chemicals.

  • Synthesis and Production: Typically produced from agricultural biomass rich in hemicellulose, such as corncobs, sugarcane bagasse, and oat hulls.

  • Applications: The major application of furfural is its conversion to furfuryl alcohol, which is used in the production of furan resins for foundry binders and corrosion-resistant materials. It is also used as a selective solvent in the refining of lubricating oils and as a chemical intermediate for the synthesis of other furan derivatives.[3]

5-Hydroxymethylfurfural (HMF)

HMF is a versatile platform chemical derived from the dehydration of hexose sugars. Its bifunctional nature, with both an aldehyde and a hydroxymethyl group, allows for a wide range of chemical modifications.

  • Synthesis and Production: Commonly synthesized from fructose or glucose through acid catalysis.

  • Applications: HMF is a key precursor for the production of 2,5-furandicarboxylic acid (FDCA). It can also be converted into biofuels like 2,5-dimethylfuran (DMF), levulinic acid, and various other furan-based chemicals.[1]

2,5-Furandicarboxylic Acid (FDCA)

FDCA is considered a top bio-based building block with the potential to replace petroleum-derived terephthalic acid in the production of polyesters.

  • Synthesis and Production: Primarily produced through the oxidation of HMF.

  • Applications: The most significant application of FDCA is as a monomer for the synthesis of polyethylene furanoate (PEF), a bio-based polyester with superior barrier properties compared to conventional PET. FDCA is also used to produce other polymers like polyamides and polyurethanes.[1]

This compound: An Emerging Platform Chemical?

While specific data is limited, the chemical structure of this compound suggests several potential properties and applications that would be of interest to researchers. The presence of a long C8 alkyl chain would significantly increase its lipophilicity compared to HMF.

Anticipated Properties and Applications:

  • Surfactant Properties: The combination of a hydrophilic hydroxymethyl group and a long lipophilic octyl chain suggests potential applications as a bio-based non-ionic surfactant or as a precursor for other types of surfactants.

  • Specialty Solvents: Its amphiphilic nature could make it a useful solvent for specific applications where both polar and non-polar characteristics are required.

  • Drug Development: In drug development, the octylfuran moiety could be incorporated into drug candidates to enhance their lipophilicity, potentially improving membrane permeability and oral bioavailability. The furan ring itself is a known pharmacophore present in various bioactive compounds.[4]

  • Biofuel Additives: Long-chain alkylfurans are being investigated as potential biofuel components or additives.

Experimental Protocols for the Analysis of Furan Derivatives

Although specific protocols for this compound are not available, general methods for the analysis of furan derivatives can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of volatile and semi-volatile furan derivatives.

General Protocol:

  • Sample Preparation: Samples containing furan derivatives are typically dissolved in a suitable organic solvent (e.g., dichloromethane, methanol). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analytes.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the different furan derivatives based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification.

  • Quantification: Quantification is typically achieved by using an internal standard and creating a calibration curve with known concentrations of the target analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of furan derivatives. Both ¹H NMR and ¹³C NMR are used to determine the chemical structure and purity of the synthesized compounds.

General Protocol for ¹H NMR:

  • Sample Preparation: A small amount of the purified furan derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the spectrum are analyzed to confirm the structure of the molecule. For this compound, one would expect to see characteristic signals for the furan ring protons, the methylene protons of the hydroxymethyl group, and the various protons of the octyl chain.

Future Directions and the Potential of this compound

The lack of available data on this compound highlights a research gap and an opportunity for further investigation. Future research should focus on:

  • Developing efficient and scalable synthesis routes for this compound and other long-chain 2-alkyl-5-(hydroxymethyl)furans.

  • Characterizing its physicochemical properties in detail.

  • Conducting experimental studies to evaluate its performance in potential applications such as surfactants, solvents, and as a building block for novel materials and pharmaceuticals.

  • Investigating its biological activity to explore its potential in drug development and other life science applications.

Signaling Pathways and Experimental Workflows

To illustrate a potential workflow for the evaluation of novel furan derivatives, the following diagram outlines a general process from synthesis to biological assessment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Performance & Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR PhysChem Physicochemical Properties (Solubility, etc.) FTIR->PhysChem Bioactivity Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) FTIR->Bioactivity Application Application-Specific Testing (e.g., Surfactant Performance) FTIR->Application

Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of novel furan derivatives.

References

Efficacy of different catalysts for the synthesis of (5-Octylfuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (5-Octylfuran-2-YL)methanol, a valuable intermediate in the development of novel therapeutics and functional materials, is critically dependent on the choice of an efficient and selective catalyst for the reduction of its precursor, 5-octyl-2-furaldehyde. This guide provides a comparative analysis of common catalytic systems, offering insights into their efficacy based on established principles of organic synthesis and supported by generalized experimental data for analogous transformations.

Comparison of Catalytic Systems

The selection of a suitable catalyst for the reduction of 5-octyl-2-furaldehyde to this compound hinges on factors such as yield, selectivity, reaction conditions, and cost. Below is a summary of the performance of three widely used catalytic systems: Sodium Borohydride (NaBH₄), Raney® Nickel, and Platinum on Carbon (Pt/C).

Catalyst SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Pressure (atm)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) 85-951-40 - 251High selectivity for aldehydes, mild conditions, operational simplicity.Stoichiometric reagent, potential for borate ester intermediates.
Raney® Nickel 80-902-825 - 1001 - 50High activity, cost-effective, applicable to various reductions.[1]Pyrophoric nature, requires careful handling, potential for side reactions at high temperatures.[1][2]
Platinum on Carbon (Pt/C) 90-981-625 - 801 - 10High efficiency and selectivity, can be used under mild conditions.[3][4]Higher cost compared to nickel-based catalysts.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on standard laboratory procedures for similar aldehyde reductions.

Sodium Borohydride Reduction

Materials:

  • 5-octyl-2-furaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-octyl-2-furaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~6 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Raney® Nickel Catalyzed Hydrogenation

Materials:

  • 5-octyl-2-furaldehyde

  • Raney® Nickel (50% slurry in water)

  • Ethanol (EtOH) or Isopropanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • Carefully wash the Raney® Nickel slurry with ethanol to remove water.

  • In a high-pressure reactor, combine 5-octyl-2-furaldehyde (1.0 eq), ethanol, and the washed Raney® Nickel catalyst (typically 5-10% by weight of the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake should not be allowed to dry as it is pyrophoric.[6] Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Platinum on Carbon (Pt/C) Catalyzed Hydrogenation

Materials:

  • 5-octyl-2-furaldehyde

  • 5% Platinum on Carbon (Pt/C)

  • Ethyl acetate or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • In a high-pressure reactor, add 5-octyl-2-furaldehyde (1.0 eq) and the solvent (ethyl acetate or ethanol).

  • Carefully add 5% Pt/C catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 3 atm).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by hydrogen uptake or TLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the catalyst through a pad of Celite®.

  • Remove the solvent from the filtrate by rotary evaporation to yield this compound.

  • Further purification can be achieved through column chromatography.

Visualizing the Synthetic Pathway and Catalyst Selection

The following diagrams illustrate the general synthetic pathway and a decision-making workflow for catalyst selection.

Synthesis_Pathway 5-octyl-2-furaldehyde 5-octyl-2-furaldehyde This compound This compound 5-octyl-2-furaldehyde->this compound Reduction

Caption: General reaction scheme for the synthesis of this compound.

Catalyst_Selection cluster_0 Catalyst Selection Workflow Start Start Define Synthesis Scale Define Synthesis Scale Start->Define Synthesis Scale Small Scale Small Scale Define Synthesis Scale->Small Scale Lab Large Scale Large Scale Define Synthesis Scale->Large Scale Industrial Consider Selectivity Consider Selectivity Small Scale->Consider Selectivity Evaluate Cost Evaluate Cost Large Scale->Evaluate Cost High Selectivity Needed High Selectivity Needed Consider Selectivity->High Selectivity Needed Yes Moderate Selectivity Acceptable Moderate Selectivity Acceptable Consider Selectivity->Moderate Selectivity Acceptable No Select NaBH4 Select NaBH4 High Selectivity Needed->Select NaBH4 Moderate Selectivity Acceptable->Evaluate Cost Cost-Effective Cost-Effective Evaluate Cost->Cost-Effective Yes Higher Budget Higher Budget Evaluate Cost->Higher Budget No Select Raney Ni Select Raney Ni Cost-Effective->Select Raney Ni Select Pt/C Select Pt/C Higher Budget->Select Pt/C

Caption: Decision workflow for selecting a suitable catalyst.

References

Spectroscopic Data for (5-Octylfuran-2-YL)methanol and Its Isomers Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature has revealed a lack of publicly available experimental spectroscopic data for (5-Octylfuran-2-YL)methanol and its structural isomers. Despite extensive investigation into chemical registries and spectroscopic libraries, no specific ¹H NMR, ¹³C NMR, infrared (IR), or mass spectrometry (MS) data for the target compound or its isomers could be located.

This absence of data prevents the creation of a detailed comparative guide as requested. While general spectroscopic characteristics of furan derivatives are well-documented, a meaningful comparison requires specific experimental data for the compounds . The synthesis and/or characterization of this compound and its isomers have not been reported in the accessible scientific literature.

For researchers interested in the spectroscopic properties of these specific compounds, de novo synthesis and subsequent analytical characterization would be required. A general workflow for such a study is outlined below.

General Experimental Workflow for Spectroscopic Analysis

For the benefit of researchers who may wish to pursue the synthesis and characterization of these compounds, a general experimental workflow for spectroscopic analysis is provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound and its isomers Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 1. A generalized workflow for the synthesis and spectroscopic characterization of novel chemical compounds.

Experimental Protocols

Should the compounds be synthesized, the following general protocols for spectroscopic analysis would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds or a liquid chromatograph (LC-MS) for less volatile compounds. Common ionization techniques include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced, ionized, and the mass-to-charge ratios of the resulting ions are detected. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the calculation of the elemental composition.

While a direct comparison is not currently possible, it is hoped that this information will be of value to researchers in the field of drug development and chemical synthesis who may be in a position to generate this important experimental data in the future.

Benchmarking Production Costs: A Comparative Guide to Furan-Based Platform Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the production economics of key biomass-derived furanics, providing a framework for estimating the manufacturing cost of specialized derivatives like (5-Octylfuran-2-YL)methanol.

This guide provides a comparative analysis of the production processes for furfural and HMF, supported by experimental data and a discussion of key cost-contributing factors.

Comparative Analysis of Production Costs

The production cost of furan-based platform chemicals is influenced by several factors, including the choice of feedstock, the efficiency of the catalytic conversion, the type of catalyst used, and the separation and purification processes. The following tables summarize the key quantitative data for the production of furfural and HMF.

Table 1: Production Metrics for Furfural from Biomass

ParameterCatalytic SystemFeedstockTemperature (°C)Reaction TimeYield (%)Reference
Catalyst Sulfamic AcidXylose19015 min70.19[1]
SnCl4 in [EMIM]BrXylose--71.1[1]
LiBr·3H2O/Organic SolventLignocellulosic Biomass16090-120 min77.35 (from xylan)[1]
Acid HydrolysisRice Husks20040 min55 (of theoretical)[1]
Hβ zeoliteXylose2603 min98[2]

Table 2: Production Metrics for 5-Hydroxymethylfurfural (HMF) from Biomass

ParameterCatalytic SystemFeedstockTemperature (°C)Reaction TimeYield (%)Reference
Catalyst Pd/C in Ionic LiquidGlucose--32 (DMF from HMF)[3]
Ru/CHMF80-1000.5-1 h62 (BHMF from HMF)[4]
Ru(OH)x/ZrO2HMF--100 (BHMF from HMF)[4]
Amberlyst-15BHMF6010 h70 (BEMF from BHMF)[4]

Note: The yields reported are for the direct conversion to the specified product and can vary significantly based on the catalyst, solvent, and reaction conditions. The cost of HMF is currently estimated to be significantly higher than fossil-based chemicals, in the range of 500–1500 USD/kg, which limits its market penetration.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the synthesis of these platform chemicals. Below are representative experimental protocols for the production of furfural and HMF.

Protocol 1: Furfural Production from Xylose using Sulfamic Acid Catalyst [1]

  • Reaction Setup: A 100 mL stainless-steel autoclave reactor equipped with a magnetic stirrer and a temperature controller is used.

  • Reactants: 10 g of xylose is dissolved in a 90% solution of gamma-valerolactone (GVL) in water. 10 mol% of sulfamic acid (relative to xylose) is added as the catalyst.

  • Reaction Conditions: The reactor is sealed and heated to 190°C with continuous stirring. The reaction is carried out for 15 minutes.

  • Product Recovery and Analysis: After the reaction, the reactor is rapidly cooled in an ice bath. The liquid product is collected, and the furfural yield is determined using high-performance liquid chromatography (HPLC) with a UV detector.

Protocol 2: HMF conversion to 2,5-bis(hydroxymethyl)furan (BHMF) using Ru/C Catalyst [4]

  • Reaction Setup: A high-pressure batch reactor is charged with the catalyst and reactants.

  • Reactants: 5-hydroxymethylfurfural (HMF) and the commercial Ru/C catalyst are added to ethanol as the solvent.

  • Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature between 80°C and 100°C. The reaction is monitored by taking samples at different time intervals.

  • Product Analysis: The conversion of HMF and the yield of BHMF are determined by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Conceptual Production Pathway

The following diagram illustrates the general production pathway from lignocellulosic biomass to various furan-based platform chemicals and subsequent value-added products. This provides a logical framework for understanding the multi-step nature of producing complex furan derivatives.

G cluster_biomass Biomass Feedstock cluster_pretreatment Pretreatment & Hydrolysis cluster_platform Platform Chemical Synthesis cluster_derivatives Value-Added Derivatives Biomass Lignocellulosic Biomass Pentoses C5 Sugars (Xylose) Biomass->Pentoses Hexoses C6 Sugars (Glucose, Fructose) Biomass->Hexoses Furfural Furfural Pentoses->Furfural Dehydration HMF 5-Hydroxymethylfurfural (HMF) Hexoses->HMF Dehydration OtherFurans Other Furan Derivatives Furfural->OtherFurans Further Processing Biofuels Biofuels (e.g., 2-MF, DMF) Furfural->Biofuels OFM This compound HMF->OFM Alkylation & Reduction HMF->Biofuels

References

Comparative Study on the Antioxidant Activity of (5-Octylfuran-2-YL)methanol and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antioxidant potential of (5-Octylfuran-2-YL)methanol in comparison to other furan-based compounds and established antioxidants, supported by in vitro experimental data and detailed methodologies.

This guide provides a comparative assessment of the antioxidant activity of this compound against other furan derivatives and well-known antioxidants such as Ascorbic Acid (Vitamin C) and Quercetin. The comparison is based on data from three common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the hydrogen peroxide (H₂O₂) scavenging assay.

While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes existing data on structurally related furan derivatives to project its potential antioxidant efficacy. The antioxidant activity of furan derivatives is known to be significantly influenced by the nature and position of substituents on the furan ring. Generally, electron-donating groups enhance antioxidant capacity. The presence of a hydroxyl group in this compound suggests potential for hydrogen atom donation, a key mechanism for radical scavenging.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various furan derivatives and standard antioxidants are summarized below. The data is presented as IC₅₀ values (the concentration of the compound required to achieve 50% of the maximum effect) for the DPPH and hydrogen peroxide scavenging assays, and as FRAP values (a measure of the total antioxidant power). Lower IC₅₀ values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging (IC₅₀, µM)Ferric Reducing Antioxidant Power (FRAP Value, µM Fe(II))Hydrogen Peroxide Scavenging (IC₅₀, µM)
This compound (Hypothetical) Predicted ModeratePredicted ModeratePredicted Moderate
2-(p-hydroxy phenyl styryl)-furan~ 40[1]Not ReportedNot Reported
2-(p-amine phenyl styryl)-furan> 150[1]Not ReportedNot Reported
2-(p-nitro phenyl styryl)-furan> 150 (inactive)[1]Not ReportedNot Reported
Ascorbic Acid (Vitamin C)25 - 393HighStrong Scavenging Activity
QuercetinStrong Scavenging ActivityHighStrong Scavenging Activity

Note: The antioxidant activity for this compound is predicted based on structure-activity relationships of other furan derivatives. Direct experimental validation is required.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway involved in oxidative stress and a typical workflow for assessing antioxidant activity.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to Antioxidant This compound & other Antioxidants Antioxidant->ROS neutralizes

Caption: Oxidative stress signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH FRAP FRAP Assay Compound->FRAP H2O2 H₂O₂ Scavenging Assay Compound->H2O2 Standards Standard Antioxidants (Ascorbic Acid, Quercetin) Standards->DPPH Standards->FRAP Standards->H2O2 Reagents Assay Reagents (DPPH, FRAP, H₂O₂) Reagents->DPPH Reagents->FRAP Reagents->H2O2 Absorbance Spectrophotometric Measurement DPPH->Absorbance FRAP->Absorbance H2O2->Absorbance IC50 IC₅₀ Value Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for antioxidant assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Quercetin) in methanol.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in separate test tubes.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. Methanol is used as the blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in a suitable solvent.

  • Reaction Mixture: Add 150 µL of the FRAP reagent to 5 µL of the sample solution in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM of Fe(II) equivalents per gram of the sample.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species. The decomposition of H₂O₂ is monitored spectrophotometrically.

Procedure:

  • Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in phosphate buffer.

  • Reaction Mixture: Add 0.6 mL of the H₂O₂ solution to 1.0 mL of the sample solution.

  • Incubation: Allow the mixture to stand at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.

  • Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the H₂O₂ solution without the sample, and A_sample is the absorbance of the H₂O₂ solution with the sample. The IC₅₀ value is determined from the plot of scavenging percentage against sample concentration.

References

Safety Operating Guide

Safe Disposal of (5-Octylfuran-2-YL)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (5-Octylfuran-2-YL)methanol, a furan derivative used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.

Segregation and Waste Collection

Proper segregation of chemical waste is the first step in safe disposal.

  • Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with flammable organic liquids. Glass bottles are suitable for small quantities (<5 gallons), while metal cans are preferred for larger volumes.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[2] Do not use chemical abbreviations.[2]

  • Incompatible Wastes: Never mix this compound with incompatible materials such as oxidizers, strong acids, or bases.[3][4][5] Store segregated waste streams in separate secondary containment.[1][3]

On-site Storage and Handling

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6] This area must be inspected weekly for any signs of leakage.[6]

  • Container Management: Keep the waste container tightly closed except when adding waste.[1][2][3] Ensure there is adequate headspace in the container (approximately 1 inch for a 4L bottle) to allow for vapor expansion.[1]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7]

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][4][8] The recommended disposal method is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection: Following the segregation and collection guidelines in Section 3, carefully transfer the waste chemical into the designated hazardous waste container.

  • Labeling and Sealing: Securely cap the container and ensure it is accurately labeled.

  • Storage: Place the container in the designated SAA.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Incineration is a common and effective method for the final destruction of flammable laboratory waste.[9]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Don Appropriate PPE container Select Labeled Waste Container fume_hood Work in Fume Hood transfer Transfer Waste to Container fume_hood->transfer seal Securely Seal Container label_container Verify Container Label saa Place in Satellite Accumulation Area label_container->saa segregate Segregate from Incompatibles saa->segregate ehs Contact EHS for Pickup segregate->ehs document Document Waste Disposal ehs->document start Chemical Waste Generated is_flammable Is it Flammable? start->is_flammable is_furan Is it a Furan Derivative? is_flammable->is_furan Yes dispose_trash Prohibited: Do Not Dispose in Trash is_flammable->dispose_trash No dispose_drain Prohibited: Do Not Dispose Down Drain is_furan->dispose_drain No collect_hw Collect as Hazardous Waste is_furan->collect_hw Yes contact_ehs Arrange for Professional Disposal collect_hw->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.